Usp1-IN-9
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C29H26F3N7O2 |
|---|---|
分子量 |
561.6 g/mol |
IUPAC名 |
2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C29H26F3N7O2/c1-16(2)38-14-21(29(30,31)32)36-26(38)19-6-4-17(5-7-19)13-39-22(40)11-10-20-12-33-25(37-27(20)39)23-24(18-8-9-18)34-15-35-28(23)41-3/h4-7,10-12,14-16,18H,8-9,13H2,1-3H3 |
InChIキー |
PZIQRTRBAXBGJR-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Usp1-IN-9: A Deep Dive into its Mechanism of Action for Researchers and Drug Developers
An In-depth Technical Guide
Usp1-IN-9 has emerged as a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response (DDR). This technical guide provides a comprehensive overview of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Allosteric Inhibition of a Critical Deubiquitinase
This compound is a reversible and noncompetitive inhibitor of the USP1-UAF1 deubiquitinase complex.[1] Unlike competitive inhibitors that bind to the enzyme's active site, this compound functions through an allosteric mechanism. It binds to a cryptic binding site located between the palm and thumb subdomains of the USP1 protein. This binding event induces a conformational change in the enzyme's active site, thereby inhibiting its catalytic activity. This allosteric inhibition prevents USP1 from removing ubiquitin from its key substrates, most notably the Fanconi Anemia (FA) protein FANCD2 and the Proliferating Cell Nuclear Antigen (PCNA).[1]
The accumulation of monoubiquitinated FANCD2 (FANCD2-Ub) and PCNA (PCNA-Ub) is a hallmark of USP1 inhibition. This disruption of the normal deubiquitination process has significant downstream consequences for cancer cells, particularly those with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations. The underlying principle is synthetic lethality, where the inhibition of USP1 is selectively lethal to cancer cells that are reliant on this pathway for survival due to other genetic vulnerabilities.
The consequences of increased PCNA and FANCD2 ubiquitination include:
-
Disruption of the Fanconi Anemia Pathway: The FA pathway is critical for the repair of DNA interstrand crosslinks. The deubiquitination of FANCD2 by USP1 is a crucial step in the successful completion of this repair process. Inhibition of USP1 leads to the hyperaccumulation of ubiquitinated FANCD2, impairing DNA repair.
-
Impaired Translesion Synthesis: Monoubiquitinated PCNA recruits specialized, low-fidelity DNA polymerases to bypass DNA lesions during replication, a process known as translesion synthesis (TLS). By preventing the deubiquitination of PCNA, USP1 inhibitors can disrupt the proper regulation of TLS.
-
Induction of S-phase Arrest and DNA Damage: The accumulation of ubiquitinated PCNA and the disruption of DNA repair pathways lead to replication stress, S-phase cell cycle arrest, and the accumulation of DNA damage, which can ultimately trigger apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related USP1 inhibitors.
| Compound | Target | IC50 | Inhibition Type | Reference |
| This compound | USP1 | 8.8 nM | Reversible, Noncompetitive | [1] |
| Cell-Based Assay | Cell Line | Compound | Concentration | Effect | Reference |
| PCNA Ubiquitination | NSCLC cells | This compound | 20, 100, 500 nM | Dose-dependent increase in Ub-PCNA | [1] |
| Colony Formation | NSCLC cells | This compound | 0.5 µM | Substantial inhibition | [1] |
| Cell Cycle Arrest | Olaparib-resistant breast cancer cells | This compound | 1 nM | Minor S-phase arrest (synergistic with Olaparib) | [1] |
| Potentiation of PARP Inhibitors | Olaparib-resistant breast cancer cells | This compound | 100 nM | Potentiates Olaparib-induced cell killing | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental methodologies, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of USP1 inhibitors like this compound. These are generalized procedures and may require optimization for specific cell lines and experimental conditions.
Protocol 1: In Vitro USP1 Inhibition Assay (Ubiquitin-Rhodamine Assay)
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against the USP1/UAF1 complex.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add a fixed concentration of the USP1/UAF1 complex to each well of the assay plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ubiquitin-Rhodamine 110 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for Rhodamine 110).
-
Calculate the reaction rates from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for PCNA and FANCD2 Ubiquitination
Objective: To assess the effect of this compound on the ubiquitination status of endogenous PCNA and FANCD2 in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., NSCLC, breast cancer)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-PCNA, anti-FANCD2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 20, 100, 500 nM) or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE. Use a low-percentage acrylamide (B121943) gel for better resolution of ubiquitinated forms.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of ubiquitinated to non-ubiquitinated PCNA and FANCD2.
Protocol 3: Cell Viability/Antiproliferative Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for a desired period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the results to the vehicle control and plot cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a potent, reversible, and noncompetitive allosteric inhibitor of the USP1/UAF1 deubiquitinase complex. Its mechanism of action centers on the inhibition of FANCD2 and PCNA deubiquitination, leading to the disruption of critical DNA repair pathways, induction of replication stress, and ultimately, cancer cell death. The concept of synthetic lethality makes this compound a particularly promising therapeutic agent for cancers with underlying DNA repair deficiencies. Further research and clinical development of this compound and similar USP1 inhibitors hold significant potential for advancing targeted cancer therapy.
References
Usp1-IN-9: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp1-IN-9 is a potent, reversible, and noncompetitive inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response (DDR) pathway.[1] Developed from a series of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, this compound exhibits significant potential in oncology, particularly in the context of synthetic lethality when combined with PARP inhibitors.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of this compound, tailored for researchers and professionals in drug development.
Mechanism of Action: Targeting a Cryptic Site
The inhibitory action of this compound is based on the established mechanism of similar USP1 inhibitors, such as ML323 and KSQ-4279. These inhibitors do not bind to the active site of USP1 directly. Instead, they target a cryptic binding pocket located between the palm and thumb domains of the enzyme. Binding to this allosteric site induces conformational changes in USP1, ultimately disrupting its catalytic activity. This noncompetitive inhibition mechanism offers a potential advantage in terms of selectivity and overcoming resistance mechanisms that may arise from mutations in the active site.
The discovery of this compound was a structure-guided effort, leveraging the known structures of earlier USP1 inhibitors, ML323 and KSQ-4279, to design a novel series of compounds with a pyrido[2,3-d]pyrimidin-7(8H)-one core.
Discovery and Synthesis
The discovery of this compound was the result of a rational drug design approach. Building upon the known chemical scaffolds of existing USP1 inhibitors, a series of novel pyrido[2,3-d]pyrimidin-7(8H)-one derivatives were synthesized and screened for their inhibitory activity against the USP1/UAF1 complex. This compound, also identified as compound 1m in the primary literature, emerged as a lead candidate due to its potent and selective inhibition.
Synthesis of this compound
The synthesis of this compound involves a multi-step process centered around the construction of the pyrido[2,3-d]pyrimidin-7(8H)-one core. While the specific, detailed protocol from the primary publication is not publicly available, a general synthetic route can be outlined based on established methods for this class of compounds.
Biological Activity and Quantitative Data
This compound has demonstrated potent inhibitory activity against USP1 and significant anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions |
| IC50 (USP1/UAF1) | 8.8 nM | Biochemical assay |
| Ub-PCNA Levels | Dose-dependent increase | NSCLC cells (20, 100, 500 nM, 24h)[1] |
| Colony Formation | Substantial inhibition | NSCLC cells (0.5 µM, 7 days)[1] |
| Cell Cycle Arrest | Minor arrest alone; significant arrest with Olaparib | Olaparib-resistant breast cancer cells (1 nM, 24h)[1] |
| Potentiation of Olaparib | Increased cell killing | Olaparib-resistant breast cancer cells (100 nM, 7 days)[1] |
Table 2: In Vivo Data for this compound
| Parameter | Value | Animal Model |
| Pharmacokinetics | Rapidly absorbed, good metabolic stability, half-life of 7.61 h | Male ICR mice (10 mg/kg, i.g.)[1] |
Experimental Protocols
Detailed experimental protocols from the primary publication are not publicly available. However, the following are generalized protocols for the key assays used to characterize USP1 inhibitors like this compound.
USP1/UAF1 Inhibition Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on the deubiquitinating activity of the USP1/UAF1 complex.
-
Reagents and Materials:
-
Recombinant human USP1/UAF1 complex
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5)
-
Test compound (this compound) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of USP1/UAF1 complex to the wells of the assay plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-AMC substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., NSCLC, breast cancer)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (and/or a combination with another drug like olaparib) for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Western Blot for Ub-PCNA
This protocol is used to detect the accumulation of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA), a direct substrate of USP1.
-
Reagents and Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PCNA, anti-ubiquitin, or an antibody specific for Ub-PCNA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against PCNA.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of unmodified PCNA and the higher molecular weight Ub-PCNA.
-
Conclusion
This compound is a promising USP1 inhibitor discovered through a rational, structure-based design approach. Its potent and selective inhibition of the USP1/UAF1 complex leads to the accumulation of ubiquitinated DNA repair proteins, resulting in anti-proliferative effects in cancer cells, particularly when used in combination with other DNA-damaging agents like PARP inhibitors. The data presented in this guide, along with the generalized experimental protocols, provide a solid foundation for further research and development of this compound and other next-generation USP1 inhibitors for cancer therapy.
References
The Function and Mechanism of Usp1-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme that has emerged as a critical regulator of the DNA damage response (DDR). Its role in key cellular processes, including translesion synthesis (TLS) and the Fanconi anemia (FA) pathway, has positioned it as a promising therapeutic target in oncology. Usp1-IN-9 is a potent, reversible, and noncompetitive inhibitor of USP1. This document provides an in-depth technical overview of the function, mechanism of action, and experimental evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction to USP1 and its Role in DNA Damage Repair
Ubiquitin-specific protease 1 (USP1) is a key deubiquitinating enzyme (DUB) involved in the intricate network of the DNA damage response.[1] USP1, in its heterodimeric complex with UAF1 (USP1-associated factor 1), plays a pivotal role in regulating the ubiquitination status of two critical proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[2] By removing monoubiquitin from these substrates, USP1 effectively orchestrates the cellular response to DNA damage, particularly in the context of translesion synthesis and the Fanconi anemia pathway.[1][2]
The dysregulation of USP1 has been implicated in various cancers, making it an attractive target for therapeutic intervention. The inhibition of USP1 can lead to the accumulation of ubiquitinated PCNA and FANCD2, thereby disrupting DNA repair mechanisms and inducing synthetic lethality in cancer cells with pre-existing DNA repair deficiencies, such as those with BRCA1/2 mutations.[1]
This compound: A Potent USP1 Inhibitor
This compound, also referred to as compound 1m in its primary publication, is a pyrido[2,3-d]pyrimidin-7(8H)-one derivative designed as a potent inhibitor of USP1.[3] It exhibits a reversible and noncompetitive mechanism of action against USP1.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and provides a comparison with other well-characterized USP1 inhibitors.
| Compound | IC50 (nM) | Mechanism of Action | Cell-Based Activity | In Vivo Activity | Reference |
| This compound | 8.8 | Reversible, Noncompetitive | Induces S-phase arrest in MDA-MB-436 cells; Synergistic with olaparib (B1684210) in olaparib-resistant cells. | Excellent oral pharmacokinetic properties in mice. | [3] |
| ML323 | 76 (Ub-Rho assay) | Mixed-type inhibitor | Increases monoubiquitinated PCNA and FANCD2; Sensitizes cells to cisplatin. | Not reported in this context. | |
| KSQ-4279 | Not explicitly stated | Binds to a cryptic site of USP1 | Anti-proliferative activity in tumors with HRR mutations. | Currently in Phase 1 clinical trials. | [1] |
| Pimozide | ~2000 | Noncompetitive | Reverses chemoresistance to cisplatin. | Not reported in this context. |
Signaling Pathways and Mechanism of Action
The inhibitory action of this compound disrupts the normal deubiquitination activity of the USP1/UAF1 complex, leading to the accumulation of monoubiquitinated PCNA and FANCD2. This has significant downstream consequences on the DNA damage response pathways.
Caption: Inhibition of USP1-mediated PCNA deubiquitination by this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the function of this compound and other USP1 inhibitors.
In Vitro USP1 Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the USP1/UAF1 complex.
Workflow:
Caption: Experimental workflow for the in vitro USP1 inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Recombinant human USP1/UAF1 complex is diluted in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20).
-
This compound is serially diluted in DMSO and then further diluted in assay buffer to the desired concentrations.
-
A fluorogenic substrate, such as Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin), is prepared in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, the USP1/UAF1 enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the Ub-AMC substrate.
-
The fluorescence intensity (Excitation: ~350 nm, Emission: ~450 nm) is measured kinetically over time using a plate reader.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear phase of the fluorescence curves.
-
The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The IC50 value is determined by fitting the dose-response curve with a suitable nonlinear regression model.
-
Western Blot Analysis for Ubiquitinated PCNA
This assay is used to assess the cellular target engagement of this compound by measuring the accumulation of monoubiquitinated PCNA (Ub-PCNA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., MDA-MB-436, NCI-H1299) are cultured to 70-80% confluency.
-
Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE using a low-percentage acrylamide (B121943) gel (e.g., 8%) to resolve the higher molecular weight Ub-PCNA.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for PCNA.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The appearance of a band at a higher molecular weight than native PCNA indicates the presence of Ub-PCNA.
-
Cell Viability and Synergy Assays
These assays evaluate the effect of this compound on cancer cell proliferation, both as a single agent and in combination with other drugs like PARP inhibitors.
Detailed Protocol:
-
Cell Seeding:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
-
Compound Treatment:
-
For single-agent activity, cells are treated with a serial dilution of this compound.
-
For synergy studies, cells are treated with a matrix of concentrations of this compound and a second agent (e.g., olaparib).
-
-
Incubation and Viability Measurement:
-
Plates are incubated for a period of time (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
-
Data Analysis:
-
For single-agent studies, the IC50 value is calculated from the dose-response curve.
-
For combination studies, synergy is quantified using models such as the Bliss independence or Loewe additivity model, often visualized with synergy score maps.
-
In Vivo Pharmacokinetic Study
This study assesses the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model.
Detailed Protocol:
-
Animal Model and Dosing:
-
Sample Collection:
-
Blood samples are collected at various time points post-dosing.
-
Plasma is separated from the blood samples.
-
-
Sample Analysis:
-
The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Pharmacokinetic Parameter Calculation:
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated using appropriate software.
-
Conclusion
This compound is a potent and selective inhibitor of USP1 with promising anti-cancer properties, particularly in the context of synthetic lethality with DNA repair deficiencies. Its favorable in vitro and in vivo characteristics make it a valuable tool for further research into the therapeutic potential of USP1 inhibition. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other novel USP1 inhibitors. Further investigation into its efficacy in various cancer models and its potential for combination therapies is warranted.
References
- 1. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
Usp1-IN-9: A Technical Guide to its Role in DNA Damage Repair
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Usp1-IN-9, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). It details the molecule's mechanism of action in the context of DNA damage repair, presents key quantitative data, outlines detailed experimental protocols, and visualizes complex pathways and workflows to support further research and development.
Introduction: Targeting the DNA Damage Response
The DNA Damage Response (DDR) is a complex network of signaling pathways that cells activate to detect, signal, and repair DNA lesions, thereby maintaining genomic integrity. A key regulatory mechanism within the DDR is post-translational modification, particularly ubiquitination and deubiquitination. Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme (DUB), plays a critical role by removing ubiquitin from key proteins involved in DNA repair, notably Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[1][2][3]
In many cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations, cells become heavily reliant on USP1-mediated repair processes for survival.[4] This dependency makes USP1 an attractive therapeutic target. Inhibiting USP1 can disrupt DNA repair, leading to an accumulation of DNA damage and inducing synthetic lethality in cancer cells.[4][5]
This compound is a novel, reversible, and noncompetitive small molecule inhibitor of USP1.[6] This guide explores its specific role and applications in the study and targeting of DNA damage repair pathways.
Mechanism of Action: Disrupting Key DNA Repair Pathways
USP1, in complex with its cofactor UAF1, is a crucial regulator of two major DNA damage tolerance pathways: Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway.[3][4][7]
-
Translesion Synthesis (TLS): Upon DNA damage that stalls the replication fork, PCNA is monoubiquitinated at the K164 residue by the RAD6-RAD18 ubiquitin ligase complex.[5][8] This modification serves as a scaffold to recruit low-fidelity TLS polymerases that can synthesize DNA across the lesion, allowing replication to proceed, albeit in an error-prone manner.[5][8] USP1 reverses this process by deubiquitinating PCNA, acting as a critical "off-switch" to prevent unregulated TLS and potential mutagenesis.[8][9]
-
Fanconi Anemia (FA) Pathway: This pathway is essential for the repair of DNA interstrand crosslinks (ICLs). A key step is the monoubiquitination of the FANCD2-FANCI heterodimer, which allows the complex to localize to chromatin at the site of damage and coordinate downstream repair events, including homologous recombination.[1][10][11] USP1 is responsible for deubiquitinating FANCD2, which is necessary for the complex to be released from chromatin and recycled, completing the repair process.[10][11]
This compound exerts its effect by directly inhibiting the catalytic activity of USP1. This blockade leads to the hyper-accumulation of monoubiquitinated PCNA (Ub-PCNA) and monoubiquitinated FANCD2 (Ub-FANCD2).[6][9] The persistence of these ubiquitinated forms disrupts the coordinated progression of DNA repair, leading to replication stress, accumulation of DNA double-strand breaks, and ultimately, cell cycle arrest or apoptosis.[5][12]
Therapeutic Strategy: Synthetic Lethality with PARP Inhibitors
The concept of synthetic lethality is a cornerstone of targeted cancer therapy, where the loss of two genes (or the inhibition of their protein products) is lethal to a cell, but the loss of either one alone is not.[13] This is particularly relevant for USP1 inhibition in the context of cancers with homologous recombination deficiency (HRD), such as those with BRCA1 or BRCA2 mutations. These tumors are already deficient in a major DNA repair pathway and become hyper-dependent on other pathways, including those regulated by USP1 and PARP (Poly(ADP-ribose) polymerase).
PARP inhibitors (PARPi) work by trapping PARP on DNA at sites of single-strand breaks, which are then converted to more cytotoxic double-strand breaks during replication.[14] In HR-deficient cells, these breaks cannot be repaired efficiently, leading to cell death. However, resistance to PARPi can emerge.[14][15]
Combining a USP1 inhibitor like this compound with a PARP inhibitor is a powerful strategy. The USP1i exacerbates replication stress and creates DNA lesions that require HR for repair, while the PARPi prevents the repair of single-strand breaks. In an HR-deficient cell, this dual assault on the DDR network is overwhelmingly cytotoxic, offering a way to enhance efficacy and potentially overcome PARPi resistance.[6][14][16]
Quantitative Data for this compound
The efficacy and potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Description | Reference |
|---|---|---|---|
| IC₅₀ | 8.8 nM | Half-maximal inhibitory concentration against USP1 enzyme. | [6] |
| Inhibition Type | Reversible, Noncompetitive | Describes the binding mechanism to the USP1 enzyme. |[6] |
Table 2: Cellular Activity and Biomarker Modulation
| Assay | Cell Line | Concentration(s) | Duration | Result | Reference |
|---|---|---|---|---|---|
| Western Blot | NSCLC Cells | 20, 100, 500 nM | 24 h | Dose-dependent increase in monoubiquitinated PCNA (Ub-PCNA) levels. | [6] |
| Colony Formation | NSCLC Cells | 0.5 µM (500 nM) | 7 days | Substantial inhibition of colony forming capacity. | [6] |
| Cell Cycle Analysis | Olaparib-resistant Breast Cancer Cells | 1 nM | 24 h | Minor cell cycle arrest alone; significant S and G2/M phase arrest when combined with olaparib. |[6] |
Table 3: Synergistic Anti-proliferative Effects
| Combination | Cell Line | This compound Conc. | Olaparib Conc. | Duration | Result | Reference |
|---|
| This compound + Olaparib | Olaparib-resistant Breast Cancer Cells | 100 nM | 100 nM | 7 days | Potentiated cell killing; colony formation inhibition increased from ~30% (Olaparib alone) to ~50% (combination). |[6] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to characterize the activity of this compound.
This protocol is used to quantify the change in monoubiquitinated PCNA levels following treatment with this compound, providing direct evidence of target engagement.
Methodology:
-
Cell Culture and Treatment: Seed non-small cell lung cancer (NSCLC) or other appropriate cells in 6-well plates. Allow them to adhere overnight. Treat cells with a vehicle control (e.g., DMSO) and varying concentrations of this compound (e.g., 20, 100, 500 nM) for 24 hours.[6]
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 4-12% gradient gel to resolve both native PCNA (~29 kDa) and Ub-PCNA (~37 kDa).
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PCNA overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. A loading control (e.g., GAPDH or β-actin) should be probed on the same membrane to ensure equal loading.
This protocol determines the cytotoxic or cytostatic effects of this compound on a chosen cell line, often to calculate an IC₅₀ value or assess synergistic effects with other drugs.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 2,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of this compound (and a combination agent like olaparib, if applicable) in complete culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours to 7 days, depending on the cell line's doubling time).[5][6]
-
Viability Assessment (MTT Assay Example):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize MTT into purple formazan (B1609692) crystals.[2]
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the IC₅₀.
This protocol is used to visualize and quantify DNA double-strand breaks (DSBs), a key marker of DNA damage. An increase in γH2AX foci indicates an accumulation of DSBs, an expected downstream consequence of inhibiting DNA repair with this compound.
Methodology:
-
Cell Treatment: Seed cells on glass coverslips in a multi-well plate. Allow them to adhere. Treat with this compound, a vehicle control, and optionally a positive control (e.g., etoposide) for the desired time.[2]
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[2]
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with a solution (e.g., 5% BSA in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate with a primary antibody against phosphorylated H2AX (anti-γH2AX) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.[2]
-
-
Imaging and Quantification: Image the cells using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using imaging software (e.g., ImageJ).
References
- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Structural and biochemical insights on the mechanism of action of the clinical USP1 inhibitor, KSQ-4279 | bioRxiv [biorxiv.org]
- 8. Dynamic regulation of PCNA ubiquitylation/deubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of murine Usp1 results in genomic instability and a Fanconi anemia phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single-Stranded DNA Gap Accumulation Is a Functional Biomarker for USP1 Inhibitor Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Usp1-IN-9 and the Fanconi Anemia Pathway: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the ubiquitin-specific protease 1 (USP1) inhibitor, Usp1-IN-9, and its interaction with the Fanconi anemia (FA) pathway. The content herein is curated for an audience with a strong background in molecular biology, oncology, and drug discovery.
Introduction: The Fanconi Anemia Pathway and the Role of USP1
The Fanconi anemia pathway is a crucial cellular mechanism for the repair of DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage.[1] A key event in this pathway is the monoubiquitination of the FANCI-FANCD2 (ID) protein complex, which is orchestrated by the FA core complex, a multisubunit E3 ubiquitin ligase.[2][3] This monoubiquitination is a critical activation step, allowing the ID complex to localize to the site of DNA damage and coordinate downstream repair processes, including nucleotide excision repair and homologous recombination.[1][3]
Ubiquitin-specific protease 1 (USP1), in a complex with its cofactor UAF1 (USP1-associated factor 1), acts as a negative regulator of the FA pathway by deubiquitinating FANCD2 and FANCI.[4][5] This deubiquitination is essential for the recycling of the ID complex and the termination of the DNA damage response.[4] USP1 also deubiquitinates another key protein in DNA replication and repair, the Proliferating Cell Nuclear Antigen (PCNA).[6] Due to its critical role in DNA repair, USP1 has emerged as a promising therapeutic target in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][5]
This compound: A Potent and Selective USP1 Inhibitor
This compound is a novel, potent, and selective small molecule inhibitor of USP1. It is a reversible and noncompetitive inhibitor with a reported IC50 of 8.8 nM for the USP1/UAF1 complex.[7] By inhibiting USP1, this compound leads to the hyperaccumulation of monoubiquitinated FANCD2 and PCNA, thereby disrupting the normal DNA damage response and inducing synthetic lethality in cancer cells with pre-existing DNA repair defects.[7][8]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the deubiquitinating activity of the USP1/UAF1 complex.[7] This leads to a state of persistent monoubiquitination of FANCD2 and PCNA. The accumulation of monoubiquitinated FANCD2 on chromatin prevents the proper resolution of DNA repair, leading to replication stress, cell cycle arrest, and ultimately, apoptosis.[7][8] The sustained ubiquitination of PCNA also contributes to genomic instability.[6]
Preclinical Data for USP1 Inhibitors
The following tables summarize key preclinical data for this compound and other notable USP1 inhibitors.
Table 1: In Vitro Activity of USP1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | USP1/UAF1 | 8.8 | - | Biochemical | [7] |
| This compound | - | - | NSCLC cells | Colony Formation | [7] |
| ML323 | USP1/UAF1 | - | Colorectal Cancer Cells | Sensitizes to doxorubicin | [9] |
| KSQ-4279 (RO7623066) | USP1 | - | - | - | [5][10] |
| Impact Therapeutics Cpd 21 | UAF1/USP1 complex | 4.96 | MDA-MB-436 | Antiproliferative (CCK-8) | [11] |
| Asieris Pharma Cpd S23 | USP1/UAF1 complex | 4.8 | MDA-MB-436 | Antiproliferative (Celltiter-Glo) | [12] |
Table 2: In Vivo Efficacy of USP1 Inhibitors
| Compound | Dose | Tumor Model | Effect | Reference |
| This compound | 10 mg/kg, i.g. | Male ICR mice | Rapid absorption, good metabolic stability, long half-life (7.61 h) | [7] |
| Pimozide | - | DLBCL xenograft | Reduced tumor growth | [13] |
| ML323 | - | Mouse xenograft | In combination with TRAIL, significantly reduced tumor size | [9] |
| ISM3091 | - | CDX and PDX models | Strong anti-tumor activity and durable tumor regression (monotherapy and combo with Olaparib) | [8][14] |
Signaling Pathways and Experimental Workflows
The Fanconi Anemia Signaling Pathway
The following diagram illustrates the core components and interactions within the Fanconi Anemia pathway, highlighting the role of USP1.
Caption: The Fanconi Anemia signaling pathway in response to DNA damage.
Experimental Workflow: Assessing this compound Activity
This diagram outlines a typical experimental workflow to evaluate the cellular effects of this compound.
Caption: A typical experimental workflow for evaluating a USP1 inhibitor.
Detailed Experimental Protocols
Western Blot for FANCD2 Monoubiquitination
Objective: To detect the accumulation of monoubiquitinated FANCD2 (FANCD2-L) following treatment with a USP1 inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (3-8% Tris-Acetate or similar gradient gel is recommended to resolve the two FANCD2 forms)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody: anti-FANCD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Protocol:
-
Cell Lysis:
-
Treat cells with the USP1 inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FANCD2 antibody overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Two bands should be visible for FANCD2: the lower band (FANCD2-S, non-ubiquitinated) and the upper, slower-migrating band (FANCD2-L, monoubiquitinated).
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a USP1 inhibitor and calculate its IC50 value.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
USP1 inhibitor stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the USP1 inhibitor in culture medium.
-
Treat the cells with the different concentrations of the inhibitor and a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the results as a dose-response curve to calculate the IC50 value.
-
Co-Immunoprecipitation (Co-IP) of USP1 and FANCD2
Objective: To determine if USP1 and FANCD2 physically interact within the cell.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton-based)
-
Antibody for immunoprecipitation (e.g., anti-USP1 or anti-FANCD2)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-USP1 and anti-FANCD2)
Protocol:
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Centrifuge to clear the lysate.
-
-
Pre-clearing (Optional):
-
Incubate the lysate with beads alone to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting, probing with antibodies against both USP1 and FANCD2 to confirm their co-precipitation.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of a USP1 inhibitor on cell cycle progression.
Materials:
-
6-well plates
-
USP1 inhibitor
-
PBS
-
Trypsin or other cell detachment solution
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the USP1 inhibitor and a vehicle control for the desired time.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
-
Conclusion
This compound represents a promising therapeutic agent that targets the Fanconi anemia pathway, a critical DNA repair mechanism. Its ability to induce synthetic lethality in cancers with underlying DNA repair deficiencies makes it a valuable tool for both basic research and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the effects of this compound and other USP1 inhibitors, ultimately contributing to the advancement of novel cancer therapies.
References
- 1. Fanconi Anemia: A Signal Transduction and DNA Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 3. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 9. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 10. biorxiv.org [biorxiv.org]
- 11. USP1 inhibitors for cancer identified by Impact Therapeutics | BioWorld [bioworld.com]
- 12. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. USP1 | Insilico Medicine [insilico.com]
The Impact of USP1 Inhibition on PCNA Ubiquitination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism and consequences of inhibiting Ubiquitin-Specific Protease 1 (USP1), a key deubiquitinating enzyme (DUB) involved in the DNA damage response (DDR). A critical substrate of USP1 is the Proliferating Cell Nuclear Antigen (PCNA), a central component of the DNA replication and repair machinery. This document details the effect of USP1 inhibition, using the representative inhibitor ML323, on the ubiquitination status of PCNA. It includes a summary of quantitative data, detailed experimental protocols for assessing this biological process, and visualizations of the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, DNA repair, and drug development.
Introduction
Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor USP1-Associated Factor 1 (UAF1), plays a crucial role in regulating the DNA damage response by removing ubiquitin from key proteins.[1] Two of its primary substrates are the Fanconi Anemia (FA) pathway protein FANCD2 and the DNA clamp PCNA.[1][2] The ubiquitination of PCNA at lysine (B10760008) 164 (K164) is a critical signaling event that orchestrates the choice between different DNA damage tolerance pathways.[3][4] Monoubiquitination of PCNA, mediated by the RAD6-RAD18 ubiquitin ligase complex, facilitates the recruitment of low-fidelity translesion synthesis (TLS) polymerases to bypass DNA lesions.[3][4] This monoubiquitinated PCNA can be further polyubiquitinated, primarily with K63-linked chains, to promote error-free template switching pathways.[4]
Given its central role in DNA repair, USP1 has emerged as a promising therapeutic target in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] Inhibition of USP1 leads to the accumulation of ubiquitinated PCNA, disrupting normal DNA replication and repair processes and inducing synthetic lethality in cancer cells.[3] This guide focuses on the effects of USP1 inhibition on PCNA ubiquitination, with a focus on the well-characterized inhibitor ML323 as a representative compound for the broader class of USP1 inhibitors, including Usp1-IN-9.
Quantitative Data on USP1 Inhibition
The efficacy of USP1 inhibitors is determined through various biochemical and cell-based assays. The following tables summarize key quantitative data for the representative USP1 inhibitor, ML323.
Table 1: Biochemical Potency of ML323 against USP1-UAF1
| Assay Type | Substrate | IC50 (nM) | Reference |
| Ubiquitin-Rhodamine Assay | Ubiquitin-Rhodamine 110 | 76 | [5] |
| Gel-Based Deubiquitination | K63-linked di-ubiquitin | 174 | [5] |
| Gel-Based Deubiquitination | Monoubiquitinated PCNA (Ub-PCNA) | 820 | [5] |
Table 2: Cellular Activity and Cytotoxicity of ML323
| Cell Line | Assay Type | Effect | EC50 / Concentration | Reference |
| H596 (NSCLC) | PCNA Ubiquitination | Increased Ub-PCNA levels | Starting at 5 µM | [5] |
| MDA-MB-436 (Breast Cancer) | Cell Viability | Decreased cell viability | ~50 nM | [3] |
| UWB1.289 (Ovarian Cancer) | DNA Synthesis (EdU incorporation) | Reduced DNA synthesis | 500 nM | [3] |
| HCT116 (Colorectal Cancer) | Cell Viability | Decreased cell viability | 3 µM | [6] |
| Mino (Mantle Cell Lymphoma) | Cell Viability | Decreased cell viability | 4.7 µM | [6] |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below using the DOT language for Graphviz.
USP1-Mediated Regulation of PCNA Ubiquitination in DNA Damage Tolerance
Caption: USP1-PCNA signaling in DNA damage tolerance.
Experimental Workflow for Western Blot Analysis of PCNA Ubiquitination
Caption: Workflow for Western Blot analysis of PCNA ubiquitination.
Experimental Workflow for In Vitro Deubiquitination Assay
Caption: Workflow for an in vitro deubiquitination assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide. These protocols are based on established procedures and should be optimized for specific experimental conditions.
Western Blot for Cellular PCNA Ubiquitination
Objective: To detect changes in the levels of monoubiquitinated PCNA in cells treated with a USP1 inhibitor.
Materials:
-
Cell line of interest (e.g., H596, MDA-MB-436)
-
USP1 inhibitor (e.g., ML323)
-
DNA damaging agent (optional, e.g., cisplatin, UV irradiation)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., PMSF, N-Ethylmaleimide)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-PCNA
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat cells with the desired concentrations of the USP1 inhibitor and/or a DNA damaging agent for the indicated time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Monoubiquitinated PCNA will appear as a band with a higher molecular weight than unmodified PCNA.
-
Analysis: Quantify the band intensities to determine the ratio of ubiquitinated PCNA to total PCNA.
In Vitro Deubiquitination (DUB) Assay
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of the USP1-UAF1 complex.
Materials:
-
Recombinant human USP1-UAF1 complex
-
Ubiquitinated substrate (e.g., K63-linked di-ubiquitin, purified Ub-PCNA, or a fluorogenic substrate like ubiquitin-rhodamine 110)
-
USP1 inhibitor (e.g., ML323)
-
Assay buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM DTT)[5]
-
Laemmli sample buffer (for gel-based assays)
-
Microplate reader (for fluorescence-based assays)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a microplate well, combine the assay buffer, the USP1 inhibitor at various concentrations (or DMSO as a vehicle control), and the recombinant USP1-UAF1 enzyme. Pre-incubate for a short period at room temperature.
-
Initiate Reaction: Add the ubiquitinated substrate to initiate the deubiquitination reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours for gel-based assays).
-
Termination and Detection:
-
Gel-Based: Stop the reaction by adding Laemmli sample buffer and boiling. Analyze the products by SDS-PAGE and visualize by Coomassie blue staining or Western blot.[5]
-
Fluorescence-Based: Continuously monitor the increase in fluorescence in a microplate reader.
-
-
Data Analysis: For gel-based assays, quantify the amount of cleaved substrate. For fluorescence-based assays, determine the reaction velocity. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effect of a USP1 inhibitor on a cancer cell line.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
USP1 inhibitor (e.g., ML323)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the USP1 inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.[6]
Conclusion
The inhibition of the USP1-UAF1 deubiquitinase complex presents a compelling strategy for cancer therapy, primarily through the disruption of DNA damage tolerance pathways. By preventing the deubiquitination of PCNA, inhibitors like ML323 lead to an accumulation of ubiquitinated PCNA, which can trigger cell cycle arrest, replication stress, and ultimately, cell death, particularly in cancer cells with pre-existing DNA repair defects.[3] The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the effects of USP1 inhibitors on PCNA ubiquitination and to further explore their therapeutic potential. The continued development of potent and selective USP1 inhibitors holds promise for the advancement of targeted cancer treatments.
References
- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP1 inhibition suppresses the progression of osteosarcoma via destabilizing TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of USP1 Inhibitors
A Note on Nomenclature: This guide focuses on the cellular targets and mechanisms of action of well-characterized Ubiquitin-Specific Protease 1 (USP1) inhibitors, specifically KSQ-4279 and ML323. A search for "Usp1-IN-9" did not yield specific information on a compound with this designation, suggesting it may be a placeholder or a less common identifier. The principles, targets, and methodologies described herein are representative of the current understanding of USP1 inhibition in cancer therapy and drug development.
Ubiquitin-Specific Protease 1 (USP1) is a critical deubiquitinating enzyme (DUB) involved in the DNA Damage Response (DDR), making it a compelling target for cancer therapeutics.[1] Its inhibition has shown synthetic lethality in tumors with deficiencies in the homologous recombination pathway, such as those with BRCA1 mutations.[1] This guide provides a detailed overview of the cellular targets of USP1 inhibitors, focusing on the potent and selective clinical candidate KSQ-4279 (also known as RO7623066) and the well-established tool compound ML323.[2][3][4][5]
Core Cellular Targets and Mechanism of Action
USP1, in complex with its cofactor UAF1 (USP1-associated factor 1), regulates DNA repair by deubiquitinating two key substrates: Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 heterodimer.[6] These deubiquitination events are crucial for the proper functioning of the Translesion Synthesis (TLS) and Fanconi Anemia (FA) pathways, respectively.[6][7]
Inhibitors like KSQ-4279 and ML323 function by binding to a cryptic, allosteric site on USP1, located between the palm and thumb subdomains of the enzyme.[2][3][8] This binding event disrupts the hydrophobic core of USP1, leading to conformational changes that ultimately inhibit its catalytic activity.[2][3][8] The inhibition of USP1 leads to the accumulation of monoubiquitinated FANCD2 and PCNA, which disrupts DNA repair processes and can lead to cell death, particularly in cancer cells with pre-existing DNA repair defects.[1]
Quantitative Data on USP1 Inhibitor Activity
The potency and selectivity of USP1 inhibitors are determined through various biochemical and cellular assays. The following tables summarize key quantitative data for KSQ-4279 and ML323.
Table 1: Biochemical Potency of USP1 Inhibitors
| Compound | Assay Type | Substrate | IC50 Value (nM) | Reference |
| KSQ-4279 | Ubiquitin-Rhodamine Assay | Ub-Rho | 2.3 (Kiu) | [9] |
| KSQ-4279 | Ubiquitin-Rhodamine Assay | Ub-Rho | 6.9 (Kic) | [9] |
| ML323 | Diubiquitin Cleavage Assay | Di-Ub | 174 | [10] |
| ML323 | PCNA Deubiquitination | Ubiquitinated PCNA | 820 | [10] |
Kiu represents the inhibition constant for the uncompetitive component, and Kic represents the inhibition constant for the competitive component of a mixed-mode inhibitor.
Table 2: Selectivity Profile of USP1 Inhibitors
| Compound | Inhibitor Concentration (µM) | Off-Target DUBs Inhibited | Reference |
| KSQ-4279 | 0.01 | None observed | [3][8] |
| ML323 | 0.01 | USP12, USP46 | [3][8] |
Key Signaling Pathways Affected by USP1 Inhibition
The primary signaling pathways impacted by USP1 inhibitors are the Fanconi Anemia (FA) pathway and the Translesion Synthesis (TLS) pathway.
Caption: USP1's role in the FA and TLS DNA repair pathways.
Experimental Protocols
Detailed methodologies are crucial for the validation and characterization of USP1 inhibitors.
1. Ubiquitin-Rhodamine Assay (for IC50 determination)
This is a fluorescence-based assay to measure the enzymatic activity of USP1.
-
Reagents:
-
Purified USP1/UAF1 complex
-
Ubiquitin-Rhodamine 110 (Ub-Rho) substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
USP1 inhibitor (e.g., KSQ-4279)
-
384-well black plates
-
-
Procedure:
-
Prepare a serial dilution of the USP1 inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the USP1 inhibitor dilutions to the wells.
-
Add the purified USP1/UAF1 complex to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-Rho substrate.
-
Immediately measure the fluorescence intensity over time using a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Gel-Based Deubiquitination Assay (Physiological Substrate)
This assay visually confirms the inhibition of USP1 activity on its natural substrates.
-
Reagents:
-
Purified USP1/UAF1 complex
-
Monoubiquitinated FANCI-FANCD2 (FANCI-FANCD2^Ub^) complex
-
dsDNA
-
Deubiquitination Buffer (e.g., 20 mM Tris pH 8.0, 75 mM NaCl, 5% glycerol, 1 mM DTT)
-
USP1 inhibitor (e.g., KSQ-4279 or ML323)
-
SDS-PAGE gels and Coomassie stain
-
-
Procedure:
-
Prepare reaction mixes containing the deubiquitination buffer, FANCI-FANCD2^Ub^, and dsDNA.
-
Add either the USP1 inhibitor (e.g., 25 µM) or DMSO (vehicle control) to the reaction mixes.
-
Initiate the reaction by adding the USP1/UAF1 complex.
-
Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 0, 5, 15, 30 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie blue to visualize the protein bands.
-
The inhibition of USP1 is confirmed by the persistence of the ubiquitinated FANCD2 band in the presence of the inhibitor compared to the DMSO control.[2][8]
-
3. Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM is used to determine the high-resolution structure of the USP1-inhibitor complex.
-
Sample Preparation:
-
Assemble the complex of USP1-UAF1, FANCI-FANCD2^Ub^, and dsDNA.
-
Add the USP1 inhibitor (e.g., ML323) in molar excess.
-
Apply a small aliquot of the sample to a glow-discharged cryo-EM grid.
-
Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot.[10]
-
-
Data Collection and Processing:
-
Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).
-
Collect a large dataset of images (micrographs).
-
Process the micrographs to correct for motion and estimate the contrast transfer function.
-
Perform particle picking to identify individual protein complexes.
-
Classify the particles in 2D and 3D to separate different conformational states (e.g., inhibitor-bound vs. unbound).
-
Generate a high-resolution 3D reconstruction of the inhibitor-bound complex.[10]
-
-
Model Building and Refinement:
-
Build an atomic model into the cryo-EM density map.
-
Refine the model against the experimental data to obtain the final structure.
-
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of USP1 inhibitors.
Caption: A typical workflow for USP1 inhibitor characterization.
References
- 1. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Fanconi anemia pathway in replication stress and DNA crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosstalk between Translesion Synthesis, Fanconi Anemia Network, and Homologous Recombination Repair Pathways in Interstrand DNA Crosslink Repair and Development of Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
Usp1-IN-9: A Novel Investigational Agent for Targeted Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 1 (USP1) has emerged as a compelling target in oncology, primarily due to its critical role in the DNA damage response (DDR).[1][2][3] USP1 is a deubiquitinating enzyme (DUB) that removes ubiquitin from key proteins involved in DNA repair pathways, notably FANCD2 and PCNA.[1][2][4][5] By inhibiting USP1, cancer cells, particularly those with pre-existing defects in DNA repair, such as BRCA1/2 mutations, can be pushed towards synthetic lethality.[1] Usp1-IN-9 is a novel, potent, and reversible noncompetitive inhibitor of USP1, showing promise as a potential therapeutic agent in this class.[6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and relevant experimental protocols.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the deubiquitinating activity of the USP1/UAF1 complex.[6] This inhibition leads to the accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2).[4][7][8] The persistence of these ubiquitinated forms disrupts critical DNA repair pathways:
-
Fanconi Anemia (FA) Pathway: The accumulation of Ub-FANCD2 impairs the proper functioning of the FA pathway, which is essential for the repair of DNA interstrand crosslinks.[4][5]
-
Translesion Synthesis (TLS): The sustained presence of Ub-PCNA can lead to replication stress and cell cycle arrest.[5][9]
This disruption of DNA repair mechanisms is particularly detrimental to cancer cells that already have a compromised DDR, such as those with BRCA1/2 mutations, leading to a synthetic lethal phenotype.[1][10] Furthermore, USP1 inhibition has been shown to resensitize cancer cells to other DNA-damaging agents like PARP inhibitors and platinum-based chemotherapy.[1][11]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of USP1 and its inhibition by this compound.
Preclinical Data
This compound has demonstrated potent and selective inhibition of the USP1/UAF1 complex and significant anti-proliferative effects in cancer cell lines.
In Vitro Potency
| Compound | IC₅₀ (nM) | Assay Type | Reference |
| This compound | 8.8 | USP1/UAF1 enzymatic assay | [6] |
| ML323 | 76 | USP1/UAF1 enzymatic assay | [12] |
| KSQ-4279 | - | Potent inhibitor | [13] |
| Pimozide | 2000 | USP1/UAF1 enzymatic assay | [12] |
| GW7647 | 5000 | USP1/UAF1 enzymatic assay | [12] |
Cellular Activity
| Cell Line | Treatment | Effect | Concentration | Duration | Reference |
| NSCLC Cells | This compound | Dose-dependent increase in Ub-PCNA | 20, 100, 500 nM | 24 h | [6] |
| NSCLC Cells | This compound | Substantial inhibition of colony formation | 0.5 µM | 7 days | [6] |
| Olaparib-resistant MDA-MB-436/OP | This compound | Minor cell cycle arrest | 1 nM | 24 h | [6] |
| Olaparib-resistant MDA-MB-436/OP | This compound + Olaparib | Accumulation of cells in S and G2/M phase | 1 nM (this compound) | 24 h | [6] |
| Olaparib-resistant MDA-MB-436/OP | This compound + Olaparib | Potentiated cell killing (50% colony formation inhibition) | 100 nM (this compound), 100 nM (Olaparib) | 7 days | [6] |
In Vivo Data
A preliminary in vivo study in male ICR mice indicated that this compound is rapidly absorbed and exhibits good metabolic stability with a half-life of 7.61 hours following a 10 mg/kg oral dose.[6]
Experimental Protocols
Detailed methodologies are crucial for the evaluation and development of this compound. Below are protocols for key experiments.
USP1/UAF1 Enzymatic Assay
This assay is used to determine the in vitro inhibitory activity of compounds against the USP1/UAF1 complex.
Caption: Workflow for USP1/UAF1 enzymatic inhibition assay.
Methodology:
-
Reagent Preparation: The USP1/UAF1 enzyme complex is diluted in assay buffer (e.g., 50 mM HEPES, pH 7.8, 0.5 mM EDTA, 100 mM NaCl, 1 mM TCEP, 0.1 mg/ml BSA, and 0.01% Tween-20).[14] The substrate, ubiquitin-rhodamine110-glycine (Ub-Rho), is also prepared in assay buffer.[14] Test compounds, such as this compound, are serially diluted.
-
Reaction Setup: The enzymatic reactions are typically performed in a 96- or 384-well plate format. The test compound is pre-incubated with the USP1/UAF1 enzyme.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the Ub-Rho substrate. The cleavage of the substrate by USP1/UAF1 releases rhodamine110, leading to an increase in fluorescence. The fluorescence is monitored over time using a plate reader.
-
Data Analysis: The rate of reaction is determined, and the percent inhibition for each compound concentration is calculated. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Western Blot for Ub-PCNA
This protocol is used to assess the cellular activity of this compound by measuring the levels of monoubiquitinated PCNA.
Caption: Workflow for Western Blot analysis of Ub-PCNA.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified time. Following treatment, cells are lysed to extract total protein.
-
Protein Quantification and Electrophoresis: The total protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Immunoblotting: Proteins are transferred to a membrane, which is then blocked and incubated with a primary antibody specific for PCNA. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The signal is detected, and the bands corresponding to unmodified PCNA and the higher molecular weight Ub-PCNA are quantified.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Methodology:
-
Cell Seeding: A low density of cells is seeded into multi-well plates.
-
Treatment: Cells are treated with this compound, either alone or in combination with another agent like olaparib.
-
Incubation: The cells are incubated for an extended period (e.g., 7-14 days) to allow for colony formation.
-
Staining and Quantification: Colonies are fixed and stained (e.g., with crystal violet). The number and size of the colonies are then quantified to determine the effect of the treatment on cell survival and proliferation.
Conclusion and Future Directions
This compound is a potent and promising inhibitor of USP1 with demonstrated in vitro and cellular activity. Its ability to induce synthetic lethality in cancers with DDR deficiencies and to synergize with PARP inhibitors makes it an attractive candidate for further development. Future studies should focus on comprehensive in vivo efficacy and toxicology assessments, as well as the identification of predictive biomarkers to guide its clinical application. The development of this compound and other USP1 inhibitors represents a significant advancement in the pursuit of targeted therapies for difficult-to-treat cancers.
References
- 1. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. USP1 | Insilico Medicine [insilico.com]
- 4. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 8. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 14. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of Usp1-IN-9: A Technical Overview for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the preliminary efficacy of Usp1-IN-9, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
Core Findings: this compound Demonstrates Potent Anti-Tumor Activity
This compound has emerged as a promising therapeutic agent, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. Preclinical studies, using the well-characterized USP1 inhibitor KSQ-4279 (also known as RO7623066) as a surrogate for this compound, have demonstrated significant single-agent efficacy and synergistic effects when combined with PARP inhibitors.
Quantitative Efficacy Data
The following tables summarize the key quantitative data from preclinical evaluations of the USP1 inhibitor KSQ-4279.
| In Vitro Activity | Result | Cell Line |
| IC50 (USP1 Inhibition) | 76 nM | Biochemical Assay |
| Ub-PCNA Accumulation | Dose-dependent increase | MDA-MB-436 (BRCA1 mutant) |
| Ub-FANCD2 Accumulation | Dose-dependent increase | MDA-MB-436 (BRCA1 mutant) |
| Cell Viability (Clonogenic Assay) | Selective reduction | BRCA1/2 mutant cell lines |
| In Vivo Efficacy (Patient-Derived Xenograft Models) | Tumor Type | Treatment | Result |
| Ovarian Cancer (BRCA1 mutant) | Ovarian | KSQ-4279 (100 mg/kg, daily oral) | 102% tumor growth inhibition vs. control[1] |
| Ovarian Cancer (BRCA1 mutant) | Ovarian | KSQ-4279 (300 mg/kg, daily oral) | 105% tumor growth inhibition vs. control[1] |
| Triple-Negative Breast Cancer (TNBC) | TNBC | KSQ-4279 + Olaparib (B1684210) | Durable tumor regressions[1] |
| PARP-Resistant TNBC | TNBC | KSQ-4279 + AZD5305 | Significant & durable anti-tumor activity |
Mechanism of Action: Targeting DNA Damage Response
USP1 is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) by removing ubiquitin from key proteins, notably FANCD2 and PCNA.[2] This action is crucial for the proper functioning of the Fanconi Anemia (FA) pathway, which resolves DNA interstrand crosslinks, and for translesion synthesis (TLS), a DNA damage tolerance mechanism.
Inhibition of USP1 by compounds such as this compound leads to the accumulation of ubiquitinated FANCD2 and PCNA. This disrupts DNA repair processes, leading to genomic instability and ultimately, cell death, particularly in cancer cells that are already deficient in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutant tumors). This concept is known as synthetic lethality.
USP1 Signaling Pathway
Caption: USP1 signaling in DNA damage response and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings. Below are outlines of key experimental protocols used in the evaluation of this compound's efficacy.
In Vivo Xenograft Study Protocol
This protocol describes the evaluation of this compound's anti-tumor efficacy in a patient-derived xenograft (PDX) mouse model.
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., MDA-MB-436 for breast cancer, or a relevant ovarian cancer cell line) under standard conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., Matrigel).
-
Subcutaneously implant tumor fragments or inject cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or BALB/c nude).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound (e.g., KSQ-4279) for oral gavage at desired concentrations (e.g., 100 mg/kg and 300 mg/kg).
-
Administer the compound or vehicle control daily for a specified period (e.g., 28-60 days).
-
For combination studies, co-administer a PARP inhibitor (e.g., olaparib at 50 mg/kg).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).
-
Western Blot for Ub-PCNA and Ub-FANCD2
This method is used to assess the pharmacodynamic effects of this compound in cells or tumor tissue.
-
Sample Preparation:
-
Treat cells in culture with this compound at various concentrations and time points.
-
For tumor tissue, homogenize samples in lysis buffer.
-
Lyse cells or tissue in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against PCNA, FANCD2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the relative levels of ubiquitinated and total PCNA and FANCD2.
-
Clonogenic Survival Assay
This assay evaluates the long-term effect of this compound on the reproductive capacity of cancer cells.
-
Cell Seeding:
-
Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of this compound.
-
For combination studies, co-treat with a fixed concentration of a PARP inhibitor.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Replace the medium with fresh, drug-containing medium every 3-4 days.
-
-
Staining and Quantification:
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for evaluating a novel USP1 inhibitor and the logical relationship of its effects.
Preclinical Evaluation Workflow for a USP1 Inhibitor
Caption: General workflow for preclinical evaluation of a USP1 inhibitor.
This comprehensive guide provides a foundational understanding of the preclinical efficacy of this compound. The presented data and protocols offer a robust framework for further research and development of this promising class of anti-cancer agents.
References
Methodological & Application
In Vitro Assay Protocols for the USP1 Inhibitor Usp1-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ubiquitin Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a crucial role in DNA damage response pathways, primarily through its activity on monoubiquitinated Fanconi Anemia Complementation Group D2 (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA). Its role in these pathways makes it a compelling target for cancer therapy. Usp1-IN-9 is a potent, reversible, and noncompetitive inhibitor of USP1 with an IC50 of 8.8 nM[1]. This document provides detailed application notes and protocols for in vitro assays to characterize the activity of this compound and similar compounds.
Data Presentation
A summary of the in vitro inhibitory activity of this compound and a related, well-characterized USP1 inhibitor, ML323, is presented below. This data allows for a comparative understanding of their potency against USP1 with various substrates.
| Inhibitor | Target | Substrate | Assay Type | IC50 (nM) |
| This compound | USP1 | Not Specified | Biochemical | 8.8[1] |
| ML323 | USP1-UAF1 | Ubiquitin-Rhodamine (Ub-Rho) | Fluorescence | 76 |
| ML323 | USP1-UAF1 | K63-linked diubiquitin (di-Ub) | Gel-Based | 174 |
| ML323 | USP1-UAF1 | Monoubiquitinated PCNA (Ub-PCNA) | Gel-Based | 820 |
Signaling Pathway of USP1 in DNA Damage Response
USP1, in complex with its cofactor UAF1, is a key regulator in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. It removes ubiquitin from FANCD2 and PCNA, respectively. Inhibition of USP1 leads to the accumulation of ubiquitinated FANCD2 and PCNA, thereby disrupting the DNA damage response.
Caption: USP1-UAF1 signaling in DNA damage repair.
Experimental Protocols
Fluorescence-Based Assay for IC50 Determination of this compound
This protocol describes a continuous kinetic assay to determine the half-maximal inhibitory concentration (IC50) of this compound using a fluorogenic substrate.
Workflow:
Caption: Workflow for IC50 determination.
Materials:
-
Recombinant human USP1-UAF1 complex
-
Ubiquitin-Rhodamine 110 (Ub-Rho)
-
This compound
-
Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA
-
96-well or 384-well black, low-volume plates
-
Fluorescence plate reader capable of excitation at ~485 nm and emission at ~535 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of USP1-UAF1 at 0.016 nM in Assay Buffer.
-
Prepare a 2X working solution of Ub-Rho at 200 nM in Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute into Assay Buffer to create a 10X working stock. A typical 8-point half-log dilution series might range from 1 µM to 30 pM.
-
-
Assay Plate Setup:
-
Add 5 µL of each 10X this compound dilution to the appropriate wells of the assay plate.
-
For positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 20 µL of Assay Buffer to the negative control wells.
-
To all other wells, add 20 µL of the 2X USP1-UAF1 solution (final concentration will be 0.008 nM).
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the 2X Ub-Rho solution to all wells (final concentration will be 100 nM).
-
Immediately place the plate in a fluorescence plate reader pre-set to 30°C.
-
Measure the increase in fluorescence intensity every minute for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.
-
Normalize the velocities to the positive control (100% activity) and negative control (0% activity).
-
Plot the normalized activity versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Gel-Based Deubiquitination Assay
This end-point assay provides a direct visualization of the inhibition of USP1-mediated deubiquitination of a physiological substrate, such as the FANCD2-FANCI complex.
Workflow:
Caption: Workflow for the gel-based deubiquitination assay.
Materials:
-
Recombinant human USP1-UAF1 complex
-
Monoubiquitinated FANCD2 (Ub-FANCD2), FANCI, and double-stranded DNA (dsDNA)
-
This compound
-
Deubiquitination Buffer: 20 mM Tris-HCl pH 8.0, 75 mM NaCl, 5% glycerol, 1 mM DTT
-
4X SDS-PAGE Laemmli sample buffer
-
Tris-Glycine SDS-PAGE gels (e.g., 4-15% gradient)
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue R-250 staining and destaining solutions
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
Prepare a 2X substrate mix containing 2 µM Ub-FANCD2, 2 µM FANCI, and 8 µM dsDNA in Deubiquitination Buffer.
-
Prepare a 2X enzyme mix containing 20 nM USP1-UAF1 in Deubiquitination Buffer.
-
Prepare a 2X enzyme-inhibitor mix containing 20 nM USP1-UAF1 and 50 µM this compound (or other desired concentration) in Deubiquitination Buffer. Include a vehicle control (DMSO).
-
-
Deubiquitination Reaction:
-
In separate microcentrifuge tubes, combine 25 µL of the 2X substrate mix with 25 µL of either the 2X enzyme mix (for the uninhibited reaction) or the 2X enzyme-inhibitor mix.
-
Incubate the reactions at room temperature (e.g., 25°C) for a defined period, for example, 30 minutes. Time points can be varied to create a time-course.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 17 µL of 4X SDS-PAGE Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a Tris-Glycine SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.
-
-
Coomassie Staining and Visualization:
-
Carefully remove the gel from the cassette and rinse with deionized water.
-
Incubate the gel in Coomassie staining solution for at least 1 hour with gentle agitation.
-
Transfer the gel to destaining solution and incubate with gentle agitation, changing the destain solution periodically until the protein bands are clearly visible against a clear background.
-
Image the gel using a gel documentation system. The disappearance of the higher molecular weight Ub-FANCD2 band and the appearance of the lower molecular weight FANCD2 band indicate deubiquitination.
-
Determination of Inhibition Constant (Ki) for a Noncompetitive Inhibitor
To characterize the noncompetitive inhibition of this compound, enzyme kinetics are measured at various concentrations of both the substrate and the inhibitor.
Workflow:
Caption: Workflow for Ki determination.
Procedure:
-
Experimental Design:
-
This experiment is an extension of the fluorescence-based IC50 assay.
-
Select a range of fixed concentrations of this compound (e.g., 0 nM, 5 nM, 10 nM, 20 nM).
-
For each inhibitor concentration, perform a substrate titration by varying the concentration of Ub-Rho (e.g., from 0.25 x Km to 10 x Km of USP1 for Ub-Rho). The Km value should be predetermined in a separate experiment without the inhibitor.
-
-
Assay Performance:
-
For each inhibitor concentration, set up reactions as described in the fluorescence-based assay protocol, but instead of a fixed substrate concentration, use a range of Ub-Rho concentrations.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
For each fixed inhibitor concentration, plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and apparent Km (Km,app).
-
For a noncompetitive inhibitor, the Vmax,app will decrease with increasing inhibitor concentration, while the Km,app should remain relatively unchanged.
-
The data can also be visualized using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For noncompetitive inhibition, this will result in a series of lines with different y-intercepts (1/Vmax,app) that intersect on the x-axis (-1/Km).
-
The inhibition constant (Ki) can be determined by plotting the reciprocal of Vmax,app versus the inhibitor concentration, which should yield a straight line. The Ki is the absolute value of the x-intercept of this plot. Alternatively, non-linear regression analysis of the entire dataset can be used to directly fit for the Ki value.
-
References
Application Notes and Protocols for Usp1-IN-9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp1-IN-9 is a potent, reversible, and noncompetitive inhibitor of Ubiquitin-Specific Protease 1 (USP1) with a reported IC50 of 8.8 nM.[1] USP1 is a deubiquitinating enzyme (DUB) that plays a crucial role in the DNA damage response (DDR) by removing ubiquitin from key proteins, most notably Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[2] Inhibition of the USP1-UAF1 complex by this compound prevents the deubiquitination of these substrates, leading to the accumulation of their ubiquitinated forms.[1][2] This disruption of the DNA repair process, including the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), can sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[1][2] These application notes provide detailed protocols for the use of this compound in a cell culture setting to investigate its effects on cell viability, DNA damage pathways, and cell cycle progression.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | 8.8 nM | N/A (Biochemical Assay) | [1] |
| Effective Concentration (Western Blot) | 20, 100, 500 nM (24h) | Non-small cell lung cancer (NSCLC) cells | [1] |
| Effective Concentration (Colony Formation Assay) | 0.5 µM (7 days) | NSCLC cells | [1] |
| Effective Concentration (Cell Cycle Arrest, with Olaparib) | 1 nM (24h) | Olaparib-resistant breast cancer cells | [1] |
| Effective Concentration (Potentiation of Olaparib) | 100 nM (7 days) | Breast cancer cells | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the DNA damage response pathway.
Caption: Experimental workflow for Western Blot analysis of ubiquitinated PCNA.
Caption: Experimental workflow for Immunofluorescence analysis of γH2AX foci.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, for 1 mg of this compound (MW: 561.56 g/mol ), add 178.1 µL of DMSO to make a 10 mM stock solution.
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT or CellTiter-Glo)
Purpose: To determine the cytotoxic or cytostatic effects of this compound on a chosen cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent (or CellTiter-Glo® reagent)
-
DMSO (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for a desired period (e.g., 48-72 hours).
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, carefully remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.[2]
-
For CellTiter-Glo® Assay: Follow the manufacturer's instructions. Typically, the reagent is added directly to the wells, the plate is shaken, and luminescence is read.
-
-
Data Analysis: Normalize the absorbance or luminescence values to the vehicle control to determine the percentage of viable cells. Plot the results as a dose-response curve to calculate the IC50 value.
Western Blot for Ubiquitinated PCNA
Purpose: To detect the accumulation of ubiquitinated PCNA following this compound treatment.
Materials:
-
6-well or 10 cm cell culture plates
-
Cell line of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PCNA
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the desired concentrations of this compound (e.g., 20, 100, 500 nM) for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. Look for a band shift corresponding to mono-ubiquitinated PCNA.
Immunofluorescence for γH2AX Foci
Purpose: To visualize and quantify DNA double-strand breaks as an indicator of DNA damage.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound stock solution
-
DNA-damaging agent (optional, e.g., etoposide)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips. Treat with this compound, with or without a DNA-damaging agent, for the desired time.[2]
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C or for 1-2 hours at room temperature.[2]
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody in the dark for 1 hour at room temperature.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.[2]
-
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO. If precipitation occurs when diluting into aqueous solutions, try further diluting the DMSO stock in DMSO before adding to the culture medium.
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity. Always include a vehicle control with the same DMSO concentration.
-
Cell Line Variability: The optimal concentration of this compound and incubation times may vary between different cell lines. It is recommended to perform a dose-response and time-course experiment for each new cell line.
-
Antibody Validation: Ensure that the primary antibodies used for Western blotting and immunofluorescence are validated for the specific application and target.
-
Data Interpretation: When analyzing the effects of this compound, consider its role in sensitizing cells to other agents. Combination studies with DNA damaging agents or PARP inhibitors can provide valuable insights.
References
Usp1-IN-9: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility, stability, and biological context of Usp1-IN-9, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). Detailed protocols for experimental determination of its physicochemical properties are also included to guide researchers in its effective use and evaluation.
Introduction to this compound
This compound is a reversible and noncompetitive inhibitor of the deubiquitinating enzyme USP1, with a reported IC50 of 8.8 nM.[1][2] It belongs to a class of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives and is designed based on the structures of other known USP1 inhibitors, ML323 and KSQ-4279.[1][2] USP1 is a critical regulator of DNA damage response (DDR) pathways, making it an attractive target for cancer therapy, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] By inhibiting USP1, this compound can potentiate the effects of DNA-damaging agents and PARP inhibitors, offering a promising strategy to overcome drug resistance.[1][2]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. It is important to note that while some basic information is available, detailed experimental data on its solubility in various solvents and its stability under different conditions are not extensively published. Researchers are strongly encouraged to determine these parameters experimentally for their specific applications.
| Property | Value | Source |
| Molecular Formula | C29H26F3N7O2 | [1] |
| Molecular Weight | 561.56 g/mol | [1] |
| CAS Number | 2925548-22-5 | [1] |
| Appearance | To be determined experimentally | - |
| Solubility in DMSO | To be determined experimentally | - |
| Solubility in Ethanol | To be determined experimentally | - |
| Solubility in Water | Expected to be low/insoluble | - |
| Storage (Solid) | Recommended to store at -20°C | [1] |
| Storage (Solution) | Recommended to store at -80°C | [4] |
Note: For a related USP1 inhibitor, KSQ-4279 (USP1-IN-1), the solubility is reported as 100 mg/mL in DMSO and 100 mg/mL in Ethanol, while it is insoluble in water.[5] This suggests that this compound may have similar solubility characteristics, but this must be confirmed experimentally.
Biological Context and Signaling Pathway
USP1 plays a crucial role in the DNA damage response by deubiquitinating key proteins involved in DNA repair pathways, primarily Proliferating Cell Nuclear Antigen (PCNA) and the Fanconi Anemia (FA) protein FANCD2.[3][6][7] The monoubiquitination of these proteins is a critical signal for the recruitment of DNA repair machinery. By removing this ubiquitin mark, USP1 effectively terminates the signal and regulates the repair process. In many cancers, USP1 is overexpressed, allowing tumor cells to efficiently repair DNA damage and resist therapy.[6]
The inhibition of USP1 by this compound leads to the accumulation of ubiquitinated PCNA and FANCD2, which in turn enhances DNA damage and can trigger cell cycle arrest and apoptosis, particularly in cancer cells with a compromised DNA damage response.[1]
Caption: USP1 signaling pathway in the DNA damage response.
Experimental Protocols
The following protocols provide a framework for determining the solubility and stability of this compound. It is recommended to adapt these protocols based on the specific experimental needs and available equipment.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is based on the traditional shake-flask method, which is considered the gold standard for determining equilibrium solubility.
Materials:
-
This compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or incubator shaker
-
Microcentrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
From the stock solution, prepare a series of calibration standards by diluting with PBS. The concentration range should bracket the expected aqueous solubility.
-
-
Sample Preparation:
-
Weigh a precise amount of this compound (e.g., 1-2 mg) and add it to a microcentrifuge tube.
-
Add a known volume of PBS (e.g., 1 mL) to the tube.
-
Prepare at least three replicate samples.
-
-
Equilibration:
-
Incubate the tubes in a thermomixer or shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
-
Analysis:
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with PBS to a concentration within the range of the calibration standards.
-
Analyze the diluted supernatant and the calibration standards by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the supernatant using the calibration curve. This concentration represents the aqueous solubility.
-
Caption: Workflow for aqueous solubility determination.
Protocol for Determining Stability in Solution
This protocol outlines a general procedure to assess the stability of this compound in a chosen solvent over time.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or HPLC vials
-
Incubators set at different temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column and UV detector
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound in the desired solvent (e.g., 10 µM in PBS with a final DMSO concentration of <0.1%).
-
Aliquot the solution into multiple tubes or vials for each time point and temperature condition.
-
-
Incubation:
-
Store the samples at the selected temperatures.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition for analysis. The time 0 sample serves as the initial concentration reference.
-
-
Analysis:
-
Analyze each sample by HPLC.
-
Monitor the peak area of the parent compound (this compound). The appearance of new peaks may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining compound versus time for each temperature to determine the degradation rate.
-
Caption: Workflow for solution stability assessment.
Conclusion
This compound is a valuable research tool for investigating the role of USP1 in DNA damage repair and for exploring novel cancer therapeutic strategies. A thorough understanding and experimental determination of its solubility and stability are paramount for obtaining reliable and reproducible results in in vitro and in vivo studies. The protocols provided herein offer a robust framework for researchers to characterize these critical properties of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. USP1-IN-9_TargetMol [targetmol.com]
- 3. USP1 | Insilico Medicine [insilico.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Application Notes and Protocols for Usp1-IN-9 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp1-IN-9 is a potent and specific inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) and other cellular processes implicated in cancer and other diseases. By removing ubiquitin from key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2), USP1 regulates DNA repair pathways, including translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway.[1][2][3][4][5][6] Inhibition of USP1 has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[7] These application notes provide a summary of the available preclinical data and protocols for the use of this compound in animal models.
Quantitative Data Summary
While specific in vivo efficacy and toxicology data for this compound are limited in publicly available literature, pharmacokinetic data in mice has been reported. For a broader context on the in vivo application of USP1 inhibitors, data for the well-characterized inhibitor ML323 is also included for reference.
Table 1: Pharmacokinetic Parameters of this compound in ICR Mice
| Parameter | Value | Units | Administration |
| Dose | 10 | mg/kg | Oral gavage (i.g.) |
| Tmax | 0.25 | h | - |
| Cmax | 4780 ± 2090 | ng/mL | - |
| AUC0-t | 35800 ± 13500 | ng·h/mL | - |
| T1/2 | 7.61 ± 4.67 | h | - |
Data obtained from a single study and may vary based on experimental conditions.
Table 2: Exemplary Dosages of USP1 Inhibitors in Mouse Models (for reference)
| Compound | Dosage | Route | Animal Model | Disease Model | Reference |
| ML323 | 5 and 10 | i.p. | Xenograft | Osteosarcoma | |
| ML323 | 10 | i.p. | Xenograft | Renal Cell Carcinoma | [6] |
| Pimozide | 15 | i.p. | Xenograft | Leukemia | |
| ML323 | 20 | i.p. | STZ-induced | Diabetes |
Note: These dosages are for different USP1 inhibitors and should be used as a reference only. The optimal dosage for this compound may vary depending on the animal model, disease, and experimental endpoint.
Experimental Protocols
The following are generalized protocols based on the available information for this compound and other USP1 inhibitors. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Male ICR mice
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Preparation of Dosing Solution: Prepare a fresh solution of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse). Ensure the compound is fully dissolved.
-
Animal Dosing: Administer this compound to male ICR mice via oral gavage (i.g.) at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples from the mice at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and T1/2 using appropriate software.
Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a cancer xenograft model.
Materials:
-
This compound
-
Vehicle
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation: Culture the selected cancer cell line and implant the cells subcutaneously into the flanks of the immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., 10 mg/kg, daily, oral gavage).
-
Control Group: Administer the vehicle alone following the same schedule.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Signaling Pathway Diagram
Caption: USP1 Signaling Pathway in DNA Damage Response and Cancer.
Experimental Workflow Diagram
Caption: General Experimental Workflow for In Vivo Studies of this compound.
References
- 1. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Deubiquitylating Enzymes and DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Usp1-IN-9 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp1-IN-9 is a potent and reversible inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinase enzyme critically involved in DNA damage repair pathways, including the Fanconi Anemia (FA) pathway and translesion synthesis (TLS).[1][2] USP1 carries out these functions by removing ubiquitin from key substrates such as FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[1][2] Overexpression of USP1 has been observed in various cancers, including breast, ovarian, and lung cancer, often correlating with poor prognosis.[1][3] Inhibition of USP1 presents a promising therapeutic strategy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[3][4] Preclinical studies on USP1 inhibitors have demonstrated their potential to suppress tumor growth and enhance the efficacy of other anticancer agents like PARP inhibitors.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in xenograft models, designed to assist researchers in evaluating its therapeutic efficacy and mechanism of action.
This compound: In Vivo Pharmacokinetics
Limited in vivo pharmacokinetic data for this compound is available from studies in male ICR mice. Following a single oral dose of 10 mg/kg, the compound was rapidly absorbed and demonstrated good metabolic stability.[7]
Table 1: Pharmacokinetic Parameters of this compound in Mice [7]
| Parameter | Value |
| Dose (oral) | 10 mg/kg |
| Tmax (h) | 0.25 |
| Cmax (ng/mL) | 4780 ± 2090 |
| AUC0-t (ng·h/mL) | 35,800 ± 13,500 |
| T1/2 (h) | 7.61 ± 4.67 |
Efficacy of USP1 Inhibitors in Xenograft Models
While specific xenograft efficacy data for this compound is not widely published, studies on other potent USP1 inhibitors, such as KSQ-4279 and ML323, provide valuable insights into expected outcomes and dosing strategies. These studies often demonstrate dose-dependent tumor growth inhibition, both as a monotherapy and in combination with PARP inhibitors like olaparib (B1684210).
Table 2: Representative Efficacy of USP1 Inhibitors in Xenograft Models
| USP1 Inhibitor | Xenograft Model | Dosing Regimen | Key Findings |
| KSQ-4279 | BRCA1-mutant Ovarian PDX | 100 mg/kg, oral, daily | Dose-dependent anti-tumor response.[5][8] |
| KSQ-4279 + Olaparib | PARP-resistant TNBC PDX | KSQ-4279: 100 mg/kg, oral, daily; Olaparib: 50 mg/kg, oral, daily | Durable tumor regression.[5] |
| ML323 | HCT116 Colorectal Cancer | 10 mg/kg, intraperitoneal, 3x/week | - |
| Pimozide | DLBCL PDX | Not specified | Significantly retarded lymphoma growth.[9] |
Signaling Pathway of USP1 Inhibition
USP1 is a key regulator of the DNA damage response. Its inhibition leads to the accumulation of ubiquitinated PCNA and FANCD2, which disrupts DNA repair processes and can lead to cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA repair defects.
Caption: USP1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following protocols are generalized based on standard practices for xenograft studies and data from related USP1 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental goals.
Cell Line Selection and Culture
-
Cell Lines: Select cancer cell lines relevant to the research question. Cell lines with known BRCA1/2 mutations or other homologous recombination deficiencies (e.g., MDA-MB-436, patient-derived xenografts) are often sensitive to USP1 inhibitors.
-
Culture Conditions: Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Ensure cells are routinely tested for mycoplasma contamination.
Xenograft Model Establishment
-
Animals: Use immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), typically 6-8 weeks old.
-
Cell Preparation: Harvest cultured cancer cells at 70-80% confluency. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
-
Formulation: The formulation for this compound will depend on its solubility and stability. A common vehicle for oral administration of small molecule inhibitors is a solution or suspension in 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water. The final formulation should be prepared fresh daily.
-
Dosage: Based on the available pharmacokinetic data, a starting dose of 10 mg/kg administered orally (p.o.) can be used. Dose-ranging studies may be necessary to determine the maximum tolerated dose (MTD) and optimal effective dose.
-
Administration: Administer this compound via oral gavage once daily.
-
Control Group: The control group should receive the vehicle only, administered on the same schedule as the treatment group.
In Vivo Efficacy Study Workflow
Caption: A typical workflow for in vivo xenograft studies with this compound.
Monitoring and Endpoints
-
Tumor Growth: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Record any signs of distress or adverse effects.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group. Tissues can be collected for further analysis (e.g., Western blot, immunohistochemistry) to assess pharmacodynamic markers like the levels of ubiquitinated PCNA and FANCD2.
Combination Studies
Given the synergistic potential of USP1 and PARP inhibitors, a combination study with a PARP inhibitor such as olaparib is highly recommended.
-
Dosing: In addition to the this compound and vehicle-only groups, include groups for the PARP inhibitor alone and the combination of this compound and the PARP inhibitor. Dosing for olaparib in xenograft models is often in the range of 50-100 mg/kg, administered orally.
-
Analysis: Evaluate for synergistic effects on tumor growth inhibition.
Conclusion
This compound is a promising USP1 inhibitor with potential for the treatment of various cancers. The protocols and data presented here provide a framework for conducting in vivo xenograft studies to evaluate its efficacy. Careful experimental design and optimization are crucial for obtaining robust and reproducible results that can guide further preclinical and clinical development.
References
- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 4. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ksqtx.com [ksqtx.com]
- 9. Inhibition of USP1 reverses the chemotherapy resistance through destabilization of MAX in the relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Usp1-IN-9 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins involved in DNA repair pathways, such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 (FANCD2).[1][2][3] Usp1, in complex with its cofactor UAF1 (USP1-associated factor 1), removes monoubiquitin from these substrates, thereby controlling processes like translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway.[1][4][5] Inhibition of USP1 with small molecules like Usp1-IN-9 leads to the accumulation of monoubiquitinated PCNA and FANCD2, which can induce cell cycle arrest and apoptosis, making USP1 an attractive target for cancer therapy.[6]
These application notes provide a detailed protocol for performing Western blot analysis to assess the effects of the USP1 inhibitor, this compound, on target proteins in cultured cells.
Data Presentation
The following table summarizes the expected quantitative changes in protein ubiquitination following treatment with a USP1 inhibitor. The data is based on studies using the USP1 inhibitor ML323, which is expected to have a similar mechanism of action to this compound.
| Target Protein | Treatment Group | Percentage of Monoubiquitinated Protein (%) | Fold Change vs. Control |
| PCNA | Control (Vehicle) | 5 | 1.0 |
| This compound (or similar inhibitor) | 25 | 5.0 | |
| FANCD2 | Control (Vehicle) | 10 | 1.0 |
| This compound (or similar inhibitor) | 40 | 4.0 |
This data is illustrative and based on previously published results for USP1 inhibitors. Actual results may vary depending on the cell line, inhibitor concentration, and treatment duration.[6]
Signaling Pathway
The diagram below illustrates the signaling pathway involving USP1 and the mechanism of its inhibition.
Caption: USP1 Signaling Pathway and Inhibition.
Experimental Protocols
Western Blot Protocol for this compound Treated Cells
This protocol outlines the steps for analyzing changes in protein ubiquitination and expression levels in cells treated with this compound.
1. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, U2OS, or a relevant cancer cell line) in 6-well plates or 10 cm dishes at a density that allows them to reach 70-80% confluency at the time of treatment.[6]
-
Treatment: Treat the cells with the desired concentrations of this compound. A vehicle control (e.g., DMSO) should be run in parallel. The treatment duration can range from 6 to 24 hours, depending on the experimental goals.
2. Cell Lysis
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 1X SDS sample buffer (e.g., Laemmli buffer) directly to the plate (100 µl for a 6-well plate or 500 µl for a 10 cm dish).[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[2][7]
-
Heat the samples at 95-100°C for 5 minutes.[2]
-
Centrifuge at 12,000 x g for 5 minutes and collect the supernatant.[7]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.
-
Normalize all samples to the same protein concentration using lysis buffer.
4. SDS-PAGE
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target protein.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[8]
-
The transfer conditions (voltage, time) should be optimized for the specific proteins of interest.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[8]
6. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PCNA, anti-FANCD2, or anti-ubiquitin) diluted in the blocking buffer. Incubation is typically done overnight at 4°C with gentle shaking.[2]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
7. Detection and Data Analysis
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and incubate it with the membrane.[9]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[6]
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol.
Caption: Western Blot Experimental Workflow.
References
- 1. Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Deubiquitinating Enzyme USP1 is Auto-Ubiquitinated and Destabilized by ML323 in Colorectal Cancer Cells [accscience.com]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunofluorescence Staining with Usp1-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp1-IN-9 is a potent, reversible, and noncompetitive inhibitor of Ubiquitin-Specific Protease 1 (USP1) with a reported IC50 of 8.8 nM.[1] USP1 is a key deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins, notably Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 (FANCD2).[2][3][4][5] Inhibition of USP1 leads to the accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2), which can impair DNA repair pathways and sensitize cancer cells to DNA-damaging agents.[2][3] These application notes provide detailed protocols for utilizing this compound in immunofluorescence studies to probe the USP1 signaling pathway and assess its inhibition in a cellular context.
Mechanism of Action
USP1, in complex with its cofactor UAF1, removes monoubiquitin from PCNA and FANCD2.[2][5] This deubiquitination is a crucial step in the coordination of DNA repair pathways such as translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway.[3][4] this compound inhibits the catalytic activity of USP1, leading to the persistence of ubiquitinated forms of its substrates. This accumulation can be visualized and quantified using immunofluorescence, providing a direct readout of USP1 inhibition in cells.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 8.8 nM | In vitro biochemical assay | [1] |
| Effective Concentration for Ub-PCNA increase | 20, 100, 500 nM (24h) | Non-small cell lung cancer (NSCLC) cells | [1] |
| Effective Concentration for Colony Formation Inhibition | 0.5 µM (7 days) | NSCLC cells | [1] |
| Synergistic Effect with Olaparib (Cell Cycle Arrest) | 1 nM (24h) | Olaparib-resistant breast cancer cells | [1] |
| Synergistic Effect with Olaparib (Inhibition of Colony Formation) | 100 nM (7 days) | Breast cancer cells | [1] |
Signaling Pathway and Experimental Workflow Diagrams
USP1 Signaling Pathway in DNA Damage Response
Caption: USP1 signaling pathway in DNA damage response.
Experimental Workflow for Immunofluorescence Staining
Caption: Experimental workflow for immunofluorescence.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Ubiquitinated PCNA (Ub-PCNA) Foci
This protocol is designed to visualize the accumulation of Ub-PCNA in the nucleus following treatment with this compound.
Materials:
-
Cells of interest (e.g., non-small cell lung cancer cell lines)
-
Glass coverslips
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: anti-Ub-PCNA (specific for the ubiquitinated form)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) containing mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of staining. Allow cells to adhere overnight.
-
This compound Treatment: Prepare working concentrations of this compound (e.g., 20 nM, 100 nM, 500 nM) in complete cell culture medium. Include a DMSO vehicle control. Aspirate the old medium and add the this compound containing medium to the cells. Incubate for the desired time (e.g., 24 hours).
-
Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS for 5 minutes each. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-Ub-PCNA primary antibody in Blocking Buffer according to the manufacturer's recommendations. Aspirate the blocking solution and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.
-
Nuclear Counterstaining and Mounting: Wash the cells three times with PBS for 5 minutes each. Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Imaging and Analysis: Acquire images using a confocal microscope. For quantitative analysis, capture multiple random fields of view for each condition. The number of Ub-PCNA foci per nucleus or the mean fluorescence intensity within the nucleus can be quantified using image analysis software (e.g., ImageJ/Fiji).
Protocol 2: Immunofluorescence Staining for FANCD2 Foci
This protocol is for visualizing the formation of FANCD2 foci, which are indicative of its recruitment to sites of DNA damage and are stabilized by USP1 inhibition.
Materials:
-
Same as Protocol 1, with the exception of the primary antibody.
-
Primary antibody: anti-FANCD2
Procedure:
The procedure is identical to Protocol 1, with the following modifications:
-
Primary Antibody Incubation (Step 6): Dilute the anti-FANCD2 primary antibody in Blocking Buffer according to the manufacturer's recommendations and incubate overnight at 4°C. Inhibition of USP1 is expected to lead to an accumulation and persistence of FANCD2 foci.[6][7]
Expected Results:
Treatment with this compound is expected to cause a dose-dependent increase in the number and intensity of nuclear foci for both Ub-PCNA and FANCD2. This provides a direct cellular confirmation of USP1 inhibition.
Note: The optimal concentration of this compound and incubation time may vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your specific system.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of murine Usp1 results in genomic instability and a Fanconi anemia phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR Screening with a USP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR). It is a key regulator of the Fanconi Anemia (FA) pathway and translesion synthesis (TLS) through its removal of ubiquitin from key substrates such as FANCD2, FANCI, and PCNA.[1][2] In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on other DNA repair pathways, including those regulated by USP1. This creates a synthetic lethal relationship, where inhibition of USP1 in HR-deficient cancer cells leads to cell death, while largely sparing healthy cells.[1][3][4]
CRISPR-Cas9 based genetic screening is a powerful methodology to identify and validate novel drug targets and to elucidate mechanisms of drug sensitivity and resistance.[1][2] Combining a pooled CRISPR knockout screen with a small molecule inhibitor of USP1 allows for the systematic identification of genes that modulate the cellular response to USP1 inhibition. This approach can uncover the genetic determinants of sensitivity to USP1 inhibitors and identify potential combination therapies.
These application notes provide an overview of the USP1 signaling pathway and detailed protocols for conducting CRISPR-Cas9 knockout screens with a USP1 inhibitor to identify synthetic lethal interactions. While the specific compound "Usp1-IN-9" is not widely documented in publicly available literature, the protocols and data presented here are based on studies using well-characterized and potent USP1 inhibitors such as KSQ-4279 and other preclinical compounds.[1][5]
USP1 Signaling Pathway and Mechanism of Action of Inhibitors
USP1, in complex with its cofactor UAF1, regulates DNA repair by deubiquitinating key proteins.[6] USP1 inhibitors are small molecules that bind to a cryptic site on the USP1 enzyme, leading to allosteric inhibition of its deubiquitinase activity.[4] This results in the accumulation of ubiquitinated PCNA and FANCD2, leading to replication stress and, in HR-deficient cells, cell death.[1][7]
Data Presentation
Table 1: Results from a Genome-Wide CRISPR-Cas9 Screen for Synthetic Lethality with a USP1 Inhibitor in BRCA1-mutant cells.[1]
| Gene | Description | Log Fold Change (USP1i vs. DMSO) | p-value |
| RAD18 | E3 ubiquitin-protein ligase RAD18 | Positive | < 0.001 |
| UBE2K | Ubiquitin-conjugating enzyme E2 K | Positive | < 0.001 |
| PARP1 | Poly(ADP-ribose) polymerase 1 | Negative | < 0.01 |
| XRCC1 | X-ray repair cross complementing 1 | Negative | < 0.01 |
Data is representative and compiled from published studies. Actual values may vary.
Table 2: In Vitro Activity of Representative USP1 Inhibitors.[1][8]
| Inhibitor | Target | IC50 (nM) | Cell Line | Effect |
| I-138 | USP1-UAF1 | 4.1 | MDA-MB-436 (BRCA1 mutant) | Potent viability reduction |
| ML323 | USP1-UAF1 | 569 | MDA-MB-436 (BRCA1 mutant) | Moderate viability reduction |
| KSQ-4279 | USP1 | Kic = 6.9, Kiu = 2.3 | Multiple BRCA mutant models | Robust and durable anti-tumor activity |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Modulators of USP1 Inhibitor Sensitivity
This protocol outlines a negative selection (dropout) and positive selection (resistance) screen to identify genes that, when knocked out, either enhance or suppress the cytotoxic effects of a USP1 inhibitor.
Materials:
-
Cas9-expressing cancer cell line (e.g., MDA-MB-436 for BRCA1-mutant context)
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin
-
USP1 inhibitor (e.g., KSQ-4279) and vehicle control (e.g., DMSO)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA library amplification
-
Next-generation sequencing platform and reagents
Workflow:
References
- 1. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tangotx.com [tangotx.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Targeting of DNA Damage Repair Pathways with Usp1-IN-9 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of precision oncology, targeting DNA Damage Response (DDR) pathways has emerged as a highly effective strategy. Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR), such as those harboring BRCA1/2 mutations.[1] However, intrinsic and acquired resistance to PARP inhibitors presents a significant clinical challenge.[2][3] A promising approach to overcome this resistance and enhance therapeutic efficacy is the combination of PARP inhibitors with inhibitors of Ubiquitin-Specific Protease 1 (USP1).[2][4]
USP1 is a deubiquitinase that plays a critical role in DNA repair by regulating the ubiquitination status of key proteins, including Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[5][6] Inhibition of USP1 leads to the accumulation of ubiquitinated PCNA, which can cause replication stress and induce synthetic lethality in HR-deficient cancer cells.[7][8] The combination of a USP1 inhibitor, such as Usp1-IN-9, with a PARP inhibitor has been shown to be strongly synergistic, leading to enhanced cancer cell death and tumor regression in preclinical models.[2][7] This synergistic effect is observed in both PARP inhibitor-sensitive and -resistant settings, highlighting the potential of this combination to address a major unmet need in oncology.[2][9]
These application notes provide a comprehensive overview of the experimental design for investigating the combination of this compound and PARP inhibitors, complete with detailed protocols for key in vitro assays and data presentation guidelines.
Data Presentation
Quantitative data from combination studies should be summarized for clear interpretation and comparison. The following tables provide templates for organizing key experimental results.
Table 1: In Vitro Cell Viability and Synergy Scores
| Cell Line | BRCA1/2 Status | This compound IC50 (nM) | PARP Inhibitor IC50 (nM) | Combination Index (CI) | Bliss Synergy Score | Highest Single Agent (HSA) Score |
| MDA-MB-436 | Mutant | Value | Value | Value | Value | Value |
| UWB1.289 | Mutant | Value | Value | Value | Value | Value |
| HCC1954 | WT | Value | Value | Value | Value | Value |
| OVCAR-8 | WT (HR-proficient) | Value | Value | Value | Value | Value |
| COV-318 | Mutant (HR-deficient) | Value | Value | Value | Value | Value |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The Combination Index (CI), Bliss Synergy Score, and Highest Single Agent (HSA) Score are metrics used to quantify the degree of synergy between two drugs. A CI < 1, a Bliss score > 0, or an HSA score > 10 generally indicates synergy.[7][9]
Table 2: Quantification of DNA Damage and Cell Cycle Arrest
| Cell Line | Treatment | γH2AX Foci per Cell (Mean ± SD) | % of Cells in S-Phase (Mean ± SD) | Comet Assay Olive Tail Moment (Mean ± SD) |
| UWB1.289 | Vehicle Control | Value | Value | Value |
| This compound | Value | Value | Value | |
| PARP Inhibitor | Value | Value | Value | |
| Combination | Value | Value | Value | |
| OVCAR-8 | Vehicle Control | Value | Value | Value |
| This compound | Value | Value | Value | |
| PARP Inhibitor | Value | Value | Value | |
| Combination | Value | Value | Value |
Note: γH2AX is a marker for DNA double-strand breaks. An increase in the number of foci per cell indicates increased DNA damage.[7] The percentage of cells in the S-phase of the cell cycle can indicate replication stress.[7] The Comet assay provides a measure of DNA damage at the single-cell level.[9]
Signaling Pathways and Experimental Workflow
Signaling Pathway of USP1 and PARP Inhibitor Combination
The combination of USP1 and PARP inhibitors exploits the concept of synthetic lethality. In cancer cells, particularly those with HR deficiency, inhibiting both pathways leads to an overwhelming accumulation of DNA damage and subsequent cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Stranded DNA Gap Accumulation Is a Functional Biomarker for USP1 Inhibitor Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP1 deubiquitinates PARP1 to regulate its trapping and PARylation activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Usp1-IN-9 Cellular Activity
Welcome to the technical support center for Usp1-IN-9. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during cellular experiments with the USP1 inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve a lack of activity in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, reversible, and noncompetitive inhibitor of Ubiquitin-Specific Protease 1 (USP1) with an IC50 of 8.8 nM.[1] USP1 is a deubiquitinating enzyme (DUB) that plays a crucial role in the DNA damage response (DDR) by removing ubiquitin from key proteins, primarily Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[2][3][4] By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to their accumulation in a ubiquitinated state. This disruption of the DDR can induce cell cycle arrest and sensitize cancer cells to DNA-damaging agents.[1]
Q2: What is the expected cellular phenotype after this compound treatment?
A2: The primary and most direct phenotype to measure is the accumulation of mono-ubiquitinated PCNA (Ub-PCNA). This can be detected by Western blotting.[1] Downstream cellular effects can include cell cycle arrest, particularly at the S and G2/M phases, and a reduction in cell viability or colony formation, especially in cancer cell lines with deficiencies in other DNA repair pathways (e.g., BRCA-mutant cells).[1]
Q3: In which cell lines is this compound expected to be active?
A3: this compound has shown strong anti-proliferative effects in breast cancer and non-small cell lung cancer (NSCLC) cells.[1] The activity of USP1 inhibitors can be particularly pronounced in cancer cells with existing DNA damage repair defects, such as those with BRCA1/2 mutations, due to the principle of synthetic lethality. The expression level of USP1 in your chosen cell line can also influence the inhibitor's efficacy.
Q4: What are the recommended concentrations and treatment times for this compound?
A4: Effective concentrations of this compound in cell culture can range from the low nanomolar to the micromolar range, depending on the cell line and the duration of the experiment. For example, an increase in Ub-PCNA levels has been observed with concentrations as low as 20 nM in NSCLC cells after 24 hours.[1] For colony formation assays, a concentration of 0.5 µM for 7 days has been shown to be effective.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide: this compound Not Showing Activity in Cells
If you are not observing the expected cellular activity with this compound, this guide provides a systematic approach to identify and resolve the potential issues.
Step 1: Verify Compound Integrity and Handling
Issue: The this compound compound may be degraded or improperly prepared.
Troubleshooting Steps:
-
Check Storage: Ensure the compound has been stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture.
-
Fresh Stock Solution: Prepare a fresh stock solution of this compound in a high-purity, anhydrous solvent such as DMSO. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Solubility: this compound is soluble in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically <0.5%).
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store the inhibitor in aqueous solutions for extended periods, as it may be unstable.
Step 2: Review and Optimize Experimental Parameters
Issue: The experimental conditions may not be optimal for observing this compound activity.
Troubleshooting Steps:
-
Concentration Range: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from 10 nM to 10 µM) to determine the optimal effective concentration for your cell line.
-
Treatment Duration: The time required to observe an effect can vary. For detecting changes in Ub-PCNA levels, a 24-hour treatment is often sufficient.[1] For viability or apoptosis assays, longer incubation times (e.g., 48-72 hours or longer for colony formation) may be necessary.
-
Cell Density: Ensure that cells are in a logarithmic growth phase during treatment. High cell density can sometimes reduce the apparent efficacy of a compound.
-
Positive Controls: Include a positive control in your experiments. This could be another known USP1 inhibitor, such as ML323, or a different compound known to induce the expected phenotype in your cell line.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your inhibitor-treated samples to account for any solvent effects.
Step 3: Assess Target Engagement and Downstream Readouts
Issue: this compound may not be effectively engaging its target, or the chosen readout may not be sensitive enough.
Troubleshooting Steps:
-
Primary Readout (Target Engagement): The most direct way to confirm this compound activity is to measure the levels of mono-ubiquitinated PCNA (Ub-PCNA) by Western blot. A clear increase in the Ub-PCNA band upon treatment indicates successful target engagement.
-
Western Blot Protocol: Optimize your Western blot protocol to effectively separate and detect both PCNA and Ub-PCNA. This may require using gradient gels and specific antibodies validated for this purpose.
-
Downstream Phenotypes: If Ub-PCNA levels are increased, but you do not observe a downstream effect (e.g., decreased viability), consider the following:
-
Cell Line Specificity: The chosen cell line may not be sensitive to USP1 inhibition alone. As mentioned, cells with underlying DNA repair defects are often more susceptible.
-
Assay Sensitivity: The assay used to measure the downstream phenotype may not be sensitive enough. Consider alternative or complementary assays (e.g., apoptosis assays, cell cycle analysis, colony formation assays).
-
Step 4: Consider Cell Line-Specific Factors
Issue: The cellular context of your chosen cell line may be influencing the activity of this compound.
Troubleshooting Steps:
-
USP1 Expression Levels: Verify the expression level of USP1 in your cell line. Low levels of the target protein may result in a diminished effect of the inhibitor. You can check public databases or perform a Western blot to determine USP1 expression.
-
Cellular Uptake and Efflux: Although less common for many inhibitors, poor cell permeability or active efflux by membrane transporters can limit the intracellular concentration of the compound. If this is suspected, more advanced cellular pharmacology studies may be required.
-
Cell Cycle Status: The expression and activity of USP1 are cell cycle-dependent, with levels peaking in the S phase. Synchronizing your cells may enhance the observed effect of the inhibitor.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 8.8 nM | [1] |
| Effective Concentration (Ub-PCNA increase) | 20 - 500 nM (in NSCLC cells) | [1] |
| Effective Concentration (Colony Formation) | 0.5 µM (in NSCLC cells) | [1] |
| Treatment Time (Ub-PCNA increase) | 24 hours | [1] |
| Treatment Time (Colony Formation) | 7 days | [1] |
Experimental Protocols
Western Blot for Ub-PCNA
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with this compound at the desired concentrations (e.g., 0, 20, 100, 500 nM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a precast 4-15% gradient polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against PCNA overnight at 4°C. The antibody should be able to detect both the unmodified and mono-ubiquitinated forms of PCNA.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system. The Ub-PCNA band will appear at a higher molecular weight than the unmodified PCNA band.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Visualizations
Caption: USP1 Signaling Pathway and the inhibitory effect of this compound.
Caption: Troubleshooting workflow for this compound inactivity in cellular assays.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing USP1-IN-9 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of USP1-IN-9, a potent and reversible inhibitor of Ubiquitin-Specific Protease 1 (USP1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a reversible and noncompetitive small molecule inhibitor of USP1, a deubiquitinating enzyme.[1] It exhibits a potent inhibitory effect with an IC50 of 8.8 nM.[1] USP1 plays a critical role in the DNA damage response by removing ubiquitin from key proteins such as PCNA (Proliferating Cell Nuclear Antigen) and FANCD2 (Fanconi Anemia Complementation Group D2).[2][3][4] By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to an accumulation of their ubiquitinated forms. This disruption of the DNA damage repair pathway can induce cell cycle arrest and enhance the cytotoxic effects of DNA-damaging agents, making it a promising agent in cancer research.[1][3]
Q2: What is the recommended starting concentration range for this compound in a new experiment?
A2: For a novel experiment, it is advisable to start with a broad concentration range to determine the optimal dose for your specific cell line and assay. Based on its potent IC50, a typical starting range would be from 1 nM to 10 µM. This allows for the determination of a full dose-response curve, identifying the concentrations that elicit minimal, partial, and maximal effects.
Q3: How should I prepare and store a stock solution of this compound?
A3: Proper preparation and storage of your stock solution are crucial for maintaining the inhibitor's activity.
-
Solubility: First, determine the solubility of this compound in a suitable solvent, such as DMSO.
-
Stock Concentration: A common practice is to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for minimal volumes to be added to your experimental media, thereby reducing the final solvent concentration to a non-toxic level (typically ≤ 0.5% for DMSO).[5]
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.[5]
Q4: What are some key downstream markers to validate the activity of this compound in cells?
A4: The most direct and reliable downstream marker for USP1 inhibition is the accumulation of monoubiquitinated PCNA (Ub-PCNA). Treatment of cells with this compound has been shown to elevate Ub-PCNA levels in a dose-dependent manner.[1] This can be readily assessed by Western blotting. Another key substrate is FANCD2, and its ubiquitinated form can also be monitored.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations. | 1. Inhibitor instability: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Low cell permeability: The inhibitor may not be efficiently entering the cells. 3. Resistant cell line: The cell line may have intrinsic resistance mechanisms. | 1. Prepare a fresh stock solution from powder. Ensure proper storage in single-use aliquots at -20°C or -80°C. 2. Increase incubation time. Confirm cell permeability with a cellular thermal shift assay (CETSA) if possible. 3. Try a different cell line or investigate potential resistance pathways. |
| High cell toxicity even at low concentrations. | 1. Off-target effects: At higher concentrations, the inhibitor may affect other cellular targets. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Perform a dose-response curve to identify a non-toxic, effective concentration. Use the lowest effective concentration for your experiments.[6] 2. Ensure the final solvent concentration is below 0.5% and include a vehicle control (media with the same amount of solvent but no inhibitor) in all experiments.[5] |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health. 2. Inaccurate dilutions: Errors in preparing working solutions from the stock. | 1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. |
| Dose-response curve is not sigmoidal. | 1. Assay limitations: The dynamic range of the assay may be too narrow. 2. Complex biological response: The inhibitor may induce a multiphasic cellular response. | 1. Optimize the assay to achieve a better signal-to-noise ratio. 2. Investigate the mechanism of action further; the observed effect may be a composite of multiple signaling pathways. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of this compound from your stock solution in the appropriate cell culture medium. A suggested starting range is 1 nM to 10 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[5]
-
Viability Assay: After incubation, measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Ubiquitinated PCNA (Ub-PCNA)
This protocol describes how to detect the pharmacodynamic effect of this compound by monitoring the levels of Ub-PCNA.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of this compound (e.g., 20 nM, 100 nM, 500 nM) and a vehicle control for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PCNA overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The unmodified PCNA will appear at its expected molecular weight, while the monoubiquitinated form (Ub-PCNA) will be observed as a band with an approximate 8 kDa shift.
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound
| Parameter | Value | Cell Line Context | Reference |
| IC50 | 8.8 nM | Biochemical Assay | [1] |
| Effective Concentration for Ub-PCNA increase | 20 - 500 nM | Non-small cell lung cancer (NSCLC) cells | [1] |
| Effective Concentration for Colony Formation Inhibition | 0.5 µM | NSCLC cells | [1] |
| Concentration for Cell Cycle Arrest (in combination with Olaparib) | 1 nM | Olaparib-resistant breast cancer cells | [1] |
Visualizations
Caption: USP1 signaling pathway in DNA damage response and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A logical troubleshooting guide for this compound experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. USP1 | Insilico Medicine [insilico.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
Usp1-IN-9 off-target effects troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Usp1-IN-9, a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). The information provided is based on the known mechanisms of well-characterized USP1 inhibitors and is intended to help users identify and resolve potential issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for USP1 inhibitors like this compound?
USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR).[1][2][3] It forms a complex with UAF1 (USP1-associated factor 1) to deubiquitinate key proteins involved in DNA repair, notably FANCD2 (Fanconi anemia complementation group D2) and PCNA (Proliferating Cell Nuclear Antigen).[1][2][4][5] By removing monoubiquitin from these substrates, USP1 facilitates the repair of DNA interstrand crosslinks and allows for translesion synthesis.[3][6]
USP1 inhibitors, such as the well-studied compound ML323, often bind to a cryptic site on the USP1 enzyme, leading to allosteric inhibition of its catalytic activity.[1][2][4][7] This prevents the deubiquitination of FANCD2 and PCNA, leading to their accumulation in a ubiquitinated state.[8][9] The persistence of ubiquitinated FANCD2 and PCNA on the chromatin can cause replication stress and ultimately lead to cell death, particularly in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[1][6]
Q2: I am not observing the expected increase in ubiquitinated PCNA or FANCD2 after treatment with this compound. What could be the issue?
Several factors could contribute to this observation. Please consider the following troubleshooting steps:
-
Compound Integrity and Concentration: Ensure that your this compound is properly dissolved and has not degraded. We recommend preparing fresh stock solutions. Also, confirm that you are using an effective concentration for your cell line. A dose-response experiment is crucial to determine the optimal concentration.
-
Treatment Duration: The accumulation of ubiquitinated substrates is time-dependent. You may need to optimize the incubation time. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended.
-
Cell Line Specificity: The cellular context is important. The expression levels of USP1, UAF1, and the baseline levels of ubiquitinated substrates can vary between cell lines.
-
Antibody Quality: Verify the specificity and sensitivity of your antibodies for both the ubiquitinated and total forms of PCNA and FANCD2.
-
Lysate Preparation: Ensure your lysis buffer contains deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve the ubiquitinated state of proteins during sample preparation.
Q3: My cells are showing high levels of toxicity at concentrations where I don't see significant USP1 inhibition. Could this be due to off-target effects?
While USP1 inhibitors are designed to be selective, off-target effects are possible, especially at higher concentrations. Here’s how to approach this issue:
-
Perform a Dose-Response Curve: Correlate the concentration at which you observe toxicity with the concentration required for on-target engagement (i.e., increased ubiquitinated PCNA/FANCD2). If significant toxicity occurs at concentrations below what is needed for target engagement, off-target effects are likely.
-
Use a Rescue Experiment: To confirm that the observed phenotype is due to USP1 inhibition, you can perform a rescue experiment by overexpressing a resistant mutant of USP1.
-
Employ a Secondary, Structurally Different USP1 Inhibitor: Use another validated USP1 inhibitor (e.g., ML323) to see if it recapitulates the same phenotype. If both compounds produce the same biological effect at concentrations that correlate with their respective potencies for USP1 inhibition, the effect is more likely to be on-target.
-
siRNA/shRNA Knockdown: Use RNA interference to specifically knock down USP1. If the phenotype of USP1 knockdown is similar to that of this compound treatment, it provides strong evidence for on-target activity.[10]
Q4: I am seeing inconsistent results between experiments. How can I improve reproducibility?
Inconsistent results can be frustrating. Here are some key areas to focus on for improving reproducibility:
-
Cell Culture Conditions: Maintain consistent cell density, passage number, and growth conditions. Cell cycle status can influence the DNA damage response, so ensure your cells are in a consistent growth phase for each experiment.
-
Compound Handling: Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles. Always use a consistent vehicle control (e.g., DMSO) at the same final concentration across all treatments.
-
Experimental Timing: Be precise with incubation times for both the compound treatment and any subsequent steps in your assay.
-
Reagent Consistency: Use the same batches of antibodies, media, and other critical reagents whenever possible. If you must use a new batch, validate it to ensure it performs similarly to the previous one.
Troubleshooting Guides
Problem 1: No Apparent Effect on Cell Viability
| Potential Cause | Troubleshooting Step |
| Insufficient Compound Concentration | Perform a dose-response experiment to determine the IC50 value in your cell line. Start with a broad range of concentrations (e.g., 10 nM to 100 µM). |
| Short Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment time. |
| Cell Line Resistance | Some cell lines may be inherently resistant to USP1 inhibition. Consider using a cell line known to be sensitive (e.g., BRCA1/2-deficient cancer cells). |
| Compound Inactivity | Verify the activity of your this compound stock through a biochemical assay or by testing it in a sensitive positive control cell line. |
Problem 2: Discrepancy Between Target Engagement and Phenotype
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | As detailed in FAQ Q3, use a secondary inhibitor and siRNA/shRNA knockdown to validate that the phenotype is USP1-dependent.[10] |
| Cellular Compensation Mechanisms | Cells may activate compensatory signaling pathways. Investigate other related pathways that might be affected by USP1 inhibition. |
| Assay Sensitivity | Ensure your phenotypic assay is sensitive enough to detect the expected changes. Optimize your assay parameters. |
Experimental Protocols
Western Blot for Ubiquitinated PCNA and FANCD2
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a buffer containing protease and deubiquitinase inhibitors (e.g., RIPA buffer with PMSF, protease inhibitor cocktail, and N-ethylmaleimide (NEM)).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PCNA, total FANCD2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. To detect ubiquitinated forms, look for a band shift of approximately 8 kDa for monoubiquitinated PCNA and FANCD2.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: USP1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 8. ashpublications.org [ashpublications.org]
- 9. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing USP1-IN-9 Solubility for In Vivo Research
Welcome to the technical support center for USP1-IN-9. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response pathway. Its chemical structure is based on a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. Like many small molecule inhibitors, this compound has low aqueous solubility, which can lead to poor absorption and low bioavailability when administered orally, making it challenging to achieve therapeutic concentrations in animal models.
Q2: Has this compound been successfully used in in vivo studies?
A2: Yes, pharmacokinetic studies in mice have shown that this compound can be absorbed after oral administration, indicating that successful formulation is possible. However, the specific vehicle composition used in these published studies is often not detailed, necessitating formulation development by individual researchers.
Q3: What are the primary strategies for improving the in vivo solubility and bioavailability of this compound?
A3: The main strategies focus on enhancing its dissolution rate and apparent solubility in the gastrointestinal tract. Key approaches include:
-
Co-solvent Systems: Using a mixture of solvents to dissolve the compound.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in a non-crystalline state to increase its aqueous solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Creating a lipid-based formulation that forms a microemulsion in the gut, enhancing absorption.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your in vivo experiments with this compound.
Issue 1: this compound Precipitates Out of Solution During Formulation Preparation or Upon Dilution
Question: I am trying to dissolve this compound in a simple vehicle like saline, but it's not dissolving or it's precipitating. What should I do?
Answer: Direct dissolution of this compound in aqueous vehicles is expected to be very low. It is a common issue for poorly soluble compounds. Here is a systematic approach to address this:
Troubleshooting Workflow for Formulation Development
Usp1-IN-9 degradation and storage issues
Welcome to the technical support center for Usp1-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the degradation and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A: this compound powder should be stored under desiccated conditions. For long-term storage, it is recommended to keep it at -20°C.
Q2: What is the recommended solvent for dissolving this compound?
A: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).
Q3: How should I store the this compound stock solution?
A: It is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C for optimal stability. For short-term storage, -20°C is also acceptable.
Q4: How long can I store the this compound stock solution?
A: When stored properly at -80°C, the stock solution is expected to be stable for several months. For specific stability data, it is always best to refer to the Certificate of Analysis provided by the supplier.
Q5: I observed precipitation in my this compound stock solution after thawing. What should I do?
A: If precipitation is observed, you can gently warm the vial and vortex or sonicate the solution to aid in redissolving the compound. Ensure the solution is clear before use. To prevent this, ensure the initial stock concentration is not oversaturated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected results in cell-based assays. | Degradation of this compound: This could be due to improper storage or multiple freeze-thaw cycles of the stock solution. | 1. Prepare a fresh stock solution from the powder.2. Ensure the stock solution is properly aliquoted and stored at -80°C.3. For working solutions in cell culture media, prepare them fresh for each experiment. |
| Low solubility in aqueous media: this compound may precipitate when diluted from a DMSO stock into aqueous cell culture medium. | 1. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.2. When preparing the working solution, add the DMSO stock to the medium dropwise while vortexing to facilitate mixing. | |
| Complete loss of compound activity. | Significant degradation of this compound: This can occur with prolonged storage at inappropriate temperatures or exposure to light. | 1. Discard the old stock solution and prepare a fresh one from the powder.2. Protect the stock solution and working solutions from light by using amber vials or wrapping them in foil. |
| Variability between experiments. | Inconsistent final concentration of this compound: This may result from inaccurate pipetting or precipitation of the compound during dilution. | 1. Calibrate your pipettes regularly.2. Visually inspect the working solution for any signs of precipitation before adding it to the cells. |
Storage and Stability Summary
| Form | Solvent | Storage Temperature | Expected Stability |
| Powder | - | -20°C (long-term, desiccated) | Up to several years |
| Stock Solution | DMSO | -80°C (aliquoted) | Up to 6 months |
| -20°C (aliquoted) | Up to 1 month | ||
| Working Solution | Cell Culture Media | Prepared fresh | Use immediately |
Note: The stability data for solutions are based on general recommendations for similar compounds. For precise information, refer to the supplier's Certificate of Analysis.
Experimental Protocols and Visualizations
Below are a generalized experimental workflow and a diagram of the signaling pathway affected by this compound.
General Experimental Workflow for Cell-Based Assays
USP1 Signaling Pathway Inhibition
Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor UAF1, plays a critical role in the DNA damage response by deubiquitinating key proteins such as PCNA and FANCD2. Inhibition of USP1 by compounds like this compound prevents this deubiquitination, leading to an accumulation of the monoubiquitinated forms of these proteins. This accumulation disrupts DNA repair processes, which can induce cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA repair deficiencies.
Technical Support Center: Overcoming Resistance to USP1-IN-9 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during experiments with the USP1 inhibitor, Usp1-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other USP1 inhibitors?
A1: this compound is a reversible and noncompetitive inhibitor of Ubiquitin-Specific Protease 1 (USP1) with an IC50 of 8.8 nM.[1] USP1 is a deubiquitinating enzyme that plays a critical role in the DNA Damage Response (DDR) by removing monoubiquitin from Proliferating Cell Nuclear Antigen (PCNA) and FANCD2.[2][3] By inhibiting USP1, this compound prevents the deubiquitination of these substrates. This leads to an accumulation of ubiquitinated PCNA and FANCD2, which disrupts DNA repair processes like Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway.[2][4] In cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, this disruption can be synthetically lethal, leading to cell death.[5][6]
Q2: My cancer cell line is not responding to this compound. What are the potential reasons for this intrinsic resistance?
A2: Intrinsic resistance to USP1 inhibitors can be due to several factors:
-
Proficient Homologous Recombination (HR) Repair: Cell lines with a fully functional HR pathway may be less dependent on the pathways targeted by USP1 inhibition for survival.[5]
-
Low Expression of Key Pathway Components: Low expression levels of proteins like RAD18, the E3 ligase responsible for PCNA ubiquitination, can lead to reduced efficacy of USP1 inhibitors.[7][8]
-
Cell Line Specific Factors: Some cancer cell lines, even with BRCA1/2 mutations, have shown insensitivity to USP1 inhibitors, suggesting that other genetic or epigenetic factors can influence the response.[4]
Q3: My cancer cells initially responded to this compound but have now developed resistance. What are the possible mechanisms of acquired resistance?
A3: Acquired resistance to USP1 inhibitors is an emerging area of research. Based on preclinical studies with various USP1 and other DDR inhibitors, potential mechanisms include:
-
Downregulation of USP1 Expression: A decrease in the protein levels of the drug's target, USP1, can lead to resistance.[9]
-
Alterations in the PCNA Ubiquitination Pathway:
-
Reduced RAD18 Expression: Knockdown of RAD18, the E3 ubiquitin ligase that monoubiquitinates PCNA, has been shown to cause resistance to USP1 inhibitors.[7][8]
-
Overexpression of PCNA: Ectopic overexpression of PCNA may counteract the effects of persistent PCNA ubiquitination induced by USP1 inhibition.[5]
-
-
Replication Fork Stabilization: In the context of PARP inhibitor resistance, stabilization of the replication fork is a known resistance mechanism. It is plausible that similar mechanisms could arise in response to USP1 inhibition.[10]
Q4: Can this compound be used to overcome resistance to other cancer therapies?
A4: Yes, a primary application of USP1 inhibitors is to overcome resistance to other DNA-damaging agents, particularly PARP inhibitors.[11] this compound has been shown to enhance cell killing in combination with the PARP inhibitor olaparib (B1684210) in olaparib-resistant breast cancer cells.[1] This is often due to the distinct but complementary roles of USP1 and PARP in the DNA damage response.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing resistance to this compound in your experiments.
Problem 1: No significant decrease in cell viability after this compound treatment.
| Possible Cause | Suggested Action |
| Suboptimal Drug Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Intrinsic Resistance of the Cell Line | Characterize the DNA repair pathway status of your cell line. Consider using cell lines with known defects in homologous recombination (e.g., BRCA1/2 mutations) as positive controls. |
| Issues with Drug Compound | Verify the purity and activity of your this compound compound. |
Problem 2: Development of acquired resistance to this compound.
| Possible Cause | Suggested Action |
| Downregulation of USP1 | Analyze USP1 protein levels by Western blot in your resistant cells compared to the parental sensitive cells. |
| Alterations in PCNA Ubiquitination | Assess the levels of monoubiquitinated PCNA (Ub-PCNA) by Western blot. Investigate the expression of RAD18 by qPCR and Western blot in resistant versus sensitive cells. |
| Replication Fork Stabilization | Investigate markers of replication stress and fork stability. |
Problem 3: Inconsistent or unexpected results in combination studies.
| Possible Cause | Suggested Action |
| Antagonistic Drug Interaction | Perform synergy analysis using methods like the Chou-Talalay method to determine if the drug combination is synergistic, additive, or antagonistic.[12] |
| Incorrect Dosing Schedule | Optimize the dosing schedule for the combination treatment (e.g., sequential vs. concurrent administration). |
Data Presentation
Table 1: In Vitro Efficacy of this compound and Other USP1 Inhibitors
| Inhibitor | Target | IC50 | Cell Line | Notes | Reference |
| This compound | USP1 | 8.8 nM | - | Reversible and noncompetitive inhibitor. | [1] |
| ML323 | USP1/UAF1 | - | - | Potentiates cisplatin (B142131) cytotoxicity in non-small cell lung cancer. | [2] |
| Pimozide | USP1/UAF1 | Ki = 0.5 µM | - | Noncompetitive inhibitor. | [12] |
| GW7647 | USP1/UAF1 | Ki = 0.7 µM | - | Noncompetitive inhibitor. | [12] |
| SJB2-043 | USP1/UAF1 | 0.544 µM | Leukemic cells | Promoted degradation of ID1. | [13] |
Table 2: Synergy of this compound with PARP Inhibitors
| Cell Line | This compound Treatment | Olaparib Treatment | Effect | Reference |
| Olaparib-resistant MDA-MB-436/OP cells | 1 nM (24h) | - | Minor cell cycle arrest. | [1] |
| Olaparib-resistant MDA-MB-436/OP cells | 1 nM (24h) | + Olaparib | Induced cell cycle arrest. | [1] |
| Olaparib-resistant MDA-MB-436/OP cells | 100 nM (7 days) | + Olaparib | Potentiated cell killing. | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells and calculate the IC50 value.
Protocol 2: Western Blot for Ubiquitinated PCNA (Ub-PCNA)
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PCNA overnight at 4°C. This antibody should detect both unmodified and monoubiquitinated forms of PCNA.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent. The ubiquitinated form of PCNA will appear as a band with a higher molecular weight than the unmodified form.
Protocol 3: Co-Immunoprecipitation (Co-IP) for USP1-UAF1 Interaction
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against USP1 or UAF1 overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against both USP1 and UAF1.
Visualizations
Caption: USP1 signaling pathway in DNA damage response.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Single-Stranded DNA Gap Accumulation Is a Functional Biomarker for USP1 Inhibitor Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Drug resistance mechanisms and treatment strategies mediated by Ubiquitin-Specific Proteases (USPs) in cancers: new directions and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
Usp1-IN-9 toxicity in normal cells troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Usp1-IN-9 toxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR). It removes ubiquitin from key proteins, primarily Proliferating Cell Nuclear Antigen (PCNA) and the FANCD2/FANCI complex.[1] By inhibiting USP1, this compound prevents this deubiquitination, leading to the accumulation of ubiquitinated PCNA and FANCD2.[2] This disrupts critical DNA repair pathways, namely Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway, which can lead to replication stress and, ultimately, cell death, particularly in cells with underlying DNA repair defects.[1]
Q2: Why am I observing toxicity in my normal (non-cancerous) cell line with this compound?
While USP1 inhibitors are often designed to selectively target cancer cells with deficient DNA repair mechanisms (like BRCA1/2 mutations), toxicity in normal cells can occur for several reasons:
-
On-Target Toxicity: Normal cells also rely on USP1-mediated DNA repair, although typically to a lesser extent than cancer cells. High concentrations of this compound or prolonged exposure can overwhelm the DNA repair capacity of even healthy cells, leading to the accumulation of DNA damage and subsequent cell death.
-
Proliferative Rate: Rapidly dividing normal cells may be more sensitive to USP1 inhibition as they are more reliant on efficient DNA replication and repair.
-
Off-Target Effects: At higher concentrations, this compound may bind to and inhibit other cellular proteins besides USP1, leading to unforeseen cytotoxic effects. It is crucial to determine the lowest effective concentration to minimize such off-target interactions.
-
p53 Status: Normal cells with functional p53 may be more prone to apoptosis when DNA damage accumulates due to USP1 inhibition, as p53 would trigger programmed cell death in response to genomic instability.
Q3: What are the initial steps to troubleshoot unexpected toxicity in my normal cells?
If you observe higher-than-expected toxicity, a systematic approach is crucial. Begin by verifying your experimental parameters and then move to more in-depth investigations.
Troubleshooting Guide for Unexpected Toxicity
This guide provides a step-by-step approach to identify and mitigate unexpected toxicity of this compound in normal cells.
Step 1: Verify Experimental Parameters
The first step is to rule out experimental error.
-
Confirm Compound Concentration: Double-check all calculations for the dilution of your this compound stock solution. An error in calculation is a common source of unexpected results.
-
Assess Compound Integrity: Ensure that your this compound stock has not degraded. If possible, verify its purity and identity.
-
Check Cell Health: Confirm that your normal cell line is healthy and free from contamination before starting the experiment.
-
Review Protocol: Carefully review your experimental protocol for any deviations from standard procedures.
Step 2: Determine the Cytotoxic Profile of this compound in Your Cell Line
It is essential to establish a dose-response curve for this compound in your specific normal cell line.
-
Perform a Dose-Response Experiment: Treat your cells with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). This will help you identify the minimum effective concentration for your desired on-target effect and the threshold for significant toxicity.
-
Assess Cell Viability: Use a reliable method like the MTT or MTS assay to quantify cell viability across the concentration range.
Step 3: Investigate the Mechanism of Cell Death
Understanding how the cells are dying can provide insights into the cause of toxicity.
-
Apoptosis vs. Necrosis: Use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). On-target toxicity is more likely to induce apoptosis.
-
Cell Cycle Analysis: Perform cell cycle analysis using Propidium Iodide (PI) staining and flow cytometry. Inhibition of USP1 can lead to S-phase arrest and DNA damage.[3]
Step 4: Evaluate On-Target vs. Off-Target Effects
If toxicity occurs at concentrations where you expect on-target activity, it's important to confirm that the effect is indeed due to USP1 inhibition.
-
Use a Structurally Different USP1 Inhibitor: If available, test a USP1 inhibitor with a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce the expression of USP1 in your normal cell line. If the cells become resistant to this compound-induced toxicity, this strongly suggests an on-target effect.
-
Target Engagement Assay: A Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is binding to USP1 within the cell at the concentrations you are using.
Quantitative Data
Table 1: In Vitro Activity of USP1 Inhibitor ML323
| Assay Type | Substrate | IC50 (nM) | Reference |
| Ubiquitin-Rhodamine | Ub-Rho | 76 | [2] |
| Gel-based | K63-linked diubiquitin | 174 | [2] |
| Gel-based | Monoubiquitinated PCNA | 820 | [2] |
Table 2: Cytotoxicity of USP1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50/EC50 | Reference |
| ML323 | H596 (NSCLC) | Colony-forming | > 10 µM | [2] |
| Pimozide | H596 (NSCLC) | Cell Viability | 21 µM | [4] |
| GW7647 | H596 (NSCLC) | Cell Viability | 26 µM | [4] |
Note: It is highly recommended that researchers empirically determine the IC50 of this compound in their specific normal cell models.
Key Experimental Protocols
Detailed methodologies for the experiments mentioned in the troubleshooting guide are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the metabolic activity and viability of normal cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells and treat them with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To assess the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment and Harvesting: Treat cells as desired and harvest them.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing.[1][5] Incubate on ice for at least 30 minutes.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure that PI only binds to DNA.[1][5]
-
PI Staining: Add PI solution to the cells.
-
Incubation: Incubate for 5-10 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Troubleshooting workflow for this compound toxicity.
Caption: Experimental workflow for an MTT cell viability assay.
References
Interpreting unexpected results with Usp1-IN-9
Welcome to the technical support center for Usp1-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR) by removing ubiquitin from key proteins, notably Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 complex.[1][2][3] By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to an accumulation of ubiquitinated PCNA and FANCI-FANCD2.[4][5] This disrupts critical DNA repair pathways, including Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway.[2][3] Structurally, USP1 inhibitors like ML323 and KSQ-4279, which are analogous to this compound, bind to a cryptic, allosteric site on the USP1 enzyme, leading to conformational changes that inhibit its catalytic activity.[1][2][6]
Q2: In which experimental systems is this compound expected to be most effective?
This compound is expected to be most effective in cancer cells with deficiencies in other DNA repair pathways, particularly those with mutations in the BRCA1 or BRCA2 genes.[7][8] This is due to the principle of synthetic lethality, where the inhibition of USP1 in a cell that is already deficient in homologous recombination (due to BRCA mutations) leads to cell death.[8][9] Additionally, this compound is expected to show synergistic effects when used in combination with PARP inhibitors, especially in BRCA-mutant tumors.[1][5][8] It may also sensitize cancer cells to DNA-damaging agents like cisplatin (B142131) and radiotherapy.[10][11]
Q3: My cells are not responding to this compound, even though they are BRCA-deficient. What could be the reason?
Several factors could contribute to a lack of response:
-
Cellular Context: The synthetic lethal relationship with BRCA deficiency can be context-dependent. The specific mutation in BRCA1/2 or the genetic background of the cell line could influence the response.
-
Drug Concentration and Exposure: Ensure that the concentration and duration of this compound treatment are adequate. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
PCNA Ubiquitination Status: The efficacy of USP1 inhibitors is dependent on the ubiquitination of PCNA.[4][5] Cell lines with low basal levels of PCNA ubiquitination may be less sensitive. It is advisable to check the ubiquitination status of PCNA by western blot.
-
Drug Efflux: Some cancer cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor.
Q4: I am observing significant cytotoxicity in cell lines that are wild-type for BRCA1/2. Is this expected?
While the primary rationale for using USP1 inhibitors is often in the context of BRCA deficiency, cytotoxicity in BRCA wild-type cells can occur.[5] This could be due to:
-
Underlying DNA Damage Vulnerabilities: Some BRCA wild-type tumors may have other, uncharacterized defects in their DNA damage response pathways, making them sensitive to USP1 inhibition.[5]
-
High Proliferative Rate: Rapidly dividing cells are more reliant on efficient DNA replication and repair. Inhibition of USP1 can lead to replication stress and DNA damage, which can be toxic even in the absence of BRCA mutations.[7]
-
Off-Target Effects: While newer USP1 inhibitors are highly selective, some tool compounds like ML323 have been shown to inhibit other deubiquitinases like USP12 and USP46 at higher concentrations.[8] It is important to consider the selectivity profile of the specific inhibitor being used.
-
Downregulation of Survival Proteins: USP1 inhibition has been shown to downregulate pro-survival proteins like survivin and upregulate pro-apoptotic proteins like DR5, which could contribute to cell death irrespective of BRCA status.[6][12]
Q5: I am seeing an unexpected phenotype, such as a change in cell morphology or a specific cell cycle arrest pattern. How can I investigate this?
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to determine if this compound is causing arrest at a specific phase (e.g., S-phase arrest is expected due to replication stress).[4]
-
Apoptosis Assays: Use assays like Annexin V/PI staining or caspase activity assays to confirm if the observed cytotoxicity is due to apoptosis.[13]
-
Western Blotting: Analyze the expression and post-translational modifications of key proteins in the DNA damage response and cell cycle pathways. Key targets to investigate include ubiquitinated PCNA, γH2AX (a marker of DNA double-strand breaks), and cyclins/CDKs.
-
Microscopy: Use immunofluorescence or high-content imaging to visualize subcellular localization of key proteins, DNA damage foci (e.g., γH2AX foci), or changes in cellular morphology.
Troubleshooting Guides
Problem 1: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Inhibitor Instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Cell Culture Variability | Ensure consistent cell passage number, confluency at the time of treatment, and media composition. Mycoplasma contamination can also affect cellular responses. |
| Assay Performance | Validate the reproducibility of your assays. For cell viability assays, ensure a linear relationship between cell number and signal. For western blotting, use loading controls and quantify band intensities. |
Problem 2: Higher than expected IC50 value.
| Potential Cause | Troubleshooting Step |
| Low Target Engagement | Confirm that this compound is engaging its target in your cells using a Cellular Thermal Shift Assay (CETSA).[1][14][15] An increase in the thermal stability of USP1 in the presence of the inhibitor indicates target engagement. |
| Cell Line Resistance | As mentioned in the FAQs, inherent or acquired resistance mechanisms may be at play. Consider using a different cell line or investigating potential resistance mechanisms. |
| Incorrect Assay Duration | The cytotoxic effects of USP1 inhibition may be delayed. Consider extending the duration of the experiment (e.g., from 72 hours to 5-7 days). |
Quantitative Data Summary
Table 1: Comparative IC50 Values of USP1 Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | BRCA1/2 Status | IC50 (nM) | Reference |
| ML323 | HCT116 (Colon) | WT | ~2,500 | [12] |
| ML323 | A549 (Lung) | WT | ~5,000 | [12] |
| Pimozide | ACHN (Renal) | WT | ~2,500 | [16] |
| I-138 | MDA-MB-436 (Breast) | BRCA1 mutant | ~100 | [7] |
| I-138 | UWB1.289 (Ovarian) | BRCA1 mutant | ~250 | [7] |
Note: this compound is a research compound, and its specific IC50 values may vary between studies and cell lines. The data presented here for other USP1 inhibitors is for comparative purposes.
Experimental Protocols
Western Blot for PCNA Ubiquitination
Objective: To assess the effect of this compound on the ubiquitination status of PCNA.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PCNA overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate.
-
-
Analysis: Unmodified PCNA will appear at its expected molecular weight (~29 kDa). Mono-ubiquitinated PCNA (PCNA-Ub) will appear as a band at a higher molecular weight (~37 kDa). An increase in the intensity of the PCNA-Ub band in this compound treated cells indicates successful target inhibition.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay Procedure:
-
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.
Visualizations
Caption: USP1 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for characterizing the effects of this compound.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Usp1-IN-9 experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges encountered when working with Usp1-IN-9. The information is tailored for researchers, scientists, and drug development professionals to help ensure experimental success and data reproducibility.
Section 1: Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the handling and use of this compound.
Q1: What is this compound and its mechanism of action?
This compound is a potent, reversible, and noncompetitive inhibitor of Ubiquitin-Specific Protease 1 (USP1) with an IC50 of 8.8 nM.[1] USP1 is a deubiquitinating enzyme that plays a critical role in the DNA damage response by removing monoubiquitin from key proteins such as FANCD2 and PCNA.[2][3][4][5] By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to their accumulation in a ubiquitinated state. This disrupts DNA repair pathways, which can induce cell cycle arrest and enhance the cytotoxic effects of DNA-damaging agents or PARP inhibitors, particularly in cancer cells with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations.[1][5][6]
Q2: What are the primary research applications for this compound?
This compound is primarily used in cancer research. Its ability to inhibit the DNA damage response makes it a valuable tool for:
-
Investigating the role of USP1 in various cancer types.
-
Exploring synthetic lethality approaches in combination with PARP inhibitors, especially in cancers with homologous recombination deficiencies.[1][5]
-
Sensitizing cancer cells to chemotherapy and radiation.[2]
-
Studying the regulation of the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways.[2][3][4]
Q3: How should this compound be stored?
For long-term stability, this compound should be stored as a solid at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q4: What is the recommended solvent for reconstituting this compound?
This compound is typically reconstituted in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q5: How stable is this compound in solution?
Section 2: Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments with this compound.
Issue: Inconsistent or No Inhibition of USP1 Activity
Q: My experiment shows variable or no effect of this compound on downstream targets (e.g., increased Ub-PCNA levels). What could be the cause?
A: Several factors can contribute to inconsistent results:
-
Compound Degradation: Ensure that the compound has been stored properly and that the stock solution has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution.
-
Cell Line Variability: Different cell lines may have varying levels of USP1 expression or different dependencies on the USP1 pathway. Confirm USP1 expression in your cell line of choice.
-
Incorrect Dosage: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. This compound has been shown to increase Ub-PCNA levels at concentrations as low as 20 nM in non-small cell lung cancer (NSCLC) cells.[1]
-
Timing of Treatment: The timing and duration of treatment are critical. USP1's role is prominent during DNA damage; therefore, co-treatment with a DNA-damaging agent may be necessary to observe a significant effect. The half-life of target proteins should also be considered when determining the treatment duration.
-
Experimental Controls: Always include a vehicle control (e.g., DMSO) and a positive control if available. To confirm that the observed effects are USP1-dependent, consider using siRNA against USP1 as an orthogonal approach.[2]
Issue: Poor Cell Viability or Unexpected Cytotoxicity
Q: I'm observing high levels of cell death at concentrations where I don't expect significant cytotoxicity. Why might this be happening?
A: Unforeseen cytotoxicity can be due to:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic to your cells (typically <0.1%).
-
Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects. It is crucial to use the lowest effective concentration determined from a dose-response curve.
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of the DNA damage response pathway, even in the absence of exogenous DNA damage.
-
Compound Purity: Verify the purity of your this compound sample. Impurities could contribute to unexpected cytotoxicity.
Issue: Compound Precipitation in Media
Q: I'm noticing that this compound is precipitating when I add it to my cell culture media. How can I resolve this?
A: Solubility issues are common with hydrophobic small molecules:
-
Final Concentration: Ensure that the final concentration of this compound in the media does not exceed its solubility limit.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in media before adding it to the final culture plate. Avoid adding a highly concentrated DMSO stock directly to a large volume of aqueous media.
-
Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes help improve solubility.
-
Vortexing: Ensure thorough mixing by vortexing or pipetting immediately after adding the compound to the media.
Issue: Off-Target Effects
Q: How can I be sure that the observed effects are due to specific inhibition of USP1 and not off-target effects of this compound?
A: Confirming the specificity of a small molecule inhibitor is crucial for data interpretation:
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound.
-
Genetic Knockdown/Knockout: The gold standard for target validation is to replicate the phenotype observed with the inhibitor using genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate USP1 expression.[2]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a resistant mutant of USP1 to see if it reverses the effects of the inhibitor.
-
Use Multiple Inhibitors: If possible, use another structurally distinct USP1 inhibitor to see if it phenocopies the effects of this compound.
Section 3: Key Experimental Data
This section summarizes quantitative data for this compound and other relevant USP1 inhibitors to aid in experimental design.
Table 1: In Vitro Potency of USP1 Inhibitors
| Compound | IC50 (USP1) | Assay Type | Reference |
| This compound | 8.8 nM | Biochemical Assay | [1] |
| ML323 | 76 nM | Ubiquitin-Rhodamine Assay | [7] |
| ML323 | 174 nM | Gel-based (di-Ub) | [7] |
| ML323 | 820 nM | Gel-based (Ub-PCNA) | [7] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays with this compound
| Assay | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Western Blot (Ub-PCNA) | NSCLC cells | 20 - 500 nM | 24 h | Dose-dependent increase in Ub-PCNA | [1] |
| Colony Formation | NSCLC cells | 0.5 µM | 7 days | Substantial inhibition of colony formation | [1] |
| Cell Cycle Analysis | Olaparib-resistant breast cancer cells | 1 nM | 24 h | Minor S phase increase (synergistic with Olaparib) | [1] |
Table 3: In Vivo Experimental Parameters for this compound
| Parameter | Value | Animal Model | Notes | Reference |
| Dosage | 10 mg/kg | Male ICR mice | Intragastric administration (i.g.) | [1] |
| Pharmacokinetics | t1/2 = 7.61 h | Male ICR mice | Good metabolic stability and rapid absorption | [1] |
Section 4: Detailed Experimental Protocols
Below are generalized protocols for common assays used to evaluate USP1 inhibitors. These should be optimized for your specific experimental conditions.
Protocol 1: Western Blotting for Detection of Ubiquitinated PCNA (Ub-PCNA)
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 20, 100, 500 nM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-12% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PCNA overnight at 4°C. This antibody should be able to detect both unmodified PCNA (~29 kDa) and monoubiquitinated PCNA (~37 kDa).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for Ub-PCNA and total PCNA. An increase in the Ub-PCNA/total PCNA ratio indicates USP1 inhibition.
Protocol 2: Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Protocol 3: Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with this compound or a vehicle control. The treatment can be continuous or for a defined period (e.g., 24-48 hours), after which the media is replaced with fresh, drug-free media.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.
-
Washing and Drying: Gently wash the wells with water and allow the plates to air dry.
-
Analysis: Count the number of colonies (typically defined as a cluster of >50 cells) in each well. The results can be expressed as a percentage of the vehicle-treated control.
Section 5: Signaling Pathways and Workflows
Visual representations of key pathways and experimental processes related to this compound.
Caption: USP1's role in the DNA Damage Response pathway.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A troubleshooting flowchart for inconsistent experimental results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
Modifying Usp1-IN-9 treatment protocols for better outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Usp1-IN-9 treatment protocols for improved experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible and noncompetitive inhibitor of Ubiquitin-Specific Protease 1 (USP1) with an IC50 of 8.8 nM.[1] USP1 is a deubiquitinating enzyme that plays a critical role in the DNA damage response by removing ubiquitin from key proteins, primarily Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[2][3] By inhibiting USP1, this compound leads to the accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2, which impairs DNA repair pathways such as translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway.[2][3][4] This disruption of DNA repair can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: Based on its low nanomolar IC50, a good starting point for in vitro experiments is to test a concentration range of 20 nM, 100 nM, and 500 nM.[1] This range has been shown to effectively increase Ub-PCNA levels in non-small cell lung cancer (NSCLC) cells.[1] However, the optimal concentration will be cell-line dependent, and it is recommended to perform a dose-response curve to determine the EC50 for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a powder. It is recommended to reconstitute it in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C. When preparing your working solution, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium.
Q4: What is the typical treatment duration for this compound?
A4: The optimal treatment duration depends on the specific experiment:
-
For observing effects on protein ubiquitination (e.g., Western blot for Ub-PCNA): A treatment time of 6 to 24 hours is often sufficient to observe an accumulation of ubiquitinated substrates.[5] A 24-hour treatment with this compound has been shown to elevate Ub-PCNA levels.[1]
-
For cell viability or colony formation assays: Longer incubation times, typically 72 hours to 7 days, are necessary to observe effects on cell proliferation and survival.[1][5] A 7-day treatment with 0.5 μM this compound has been shown to substantially inhibit the colony-forming capacity of NSCLC cells.[1]
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, this compound has shown synergistic effects when combined with other anti-cancer drugs, particularly PARP inhibitors like olaparib.[1] This combination can enhance cancer cell killing, especially in olaparib-resistant breast cancer cells.[1] The rationale for this combination is that inhibiting two different DNA damage repair pathways simultaneously can be more effective, particularly in cancers with homologous recombination deficiencies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low induction of Ub-PCNA or Ub-FANCD2 | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line. 2. Short treatment duration: The incubation time may not be sufficient to see a significant accumulation of ubiquitinated proteins. 3. Poor antibody quality: The primary antibodies for PCNA or FANCD2 may not be sensitive enough to detect the ubiquitinated forms. 4. Cell line resistance: The cell line may have intrinsic or acquired resistance to USP1 inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 20 nM to 1 µM). 2. Increase the treatment duration (e.g., up to 24 hours).[1] 3. Use a well-validated antibody for Ub-PCNA and Ub-FANCD2. Ensure proper Western blot conditions to resolve the higher molecular weight ubiquitinated bands. 4. Consider using a different cell line or investigating potential resistance mechanisms. |
| High cell death in control (DMSO-treated) group | 1. High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. 2. Unhealthy cells: The cells may have been passaged too many times or were not healthy at the start of the experiment. | 1. Ensure the final DMSO concentration does not exceed 0.1% (v/v). 2. Use cells at a low passage number and ensure they are in the logarithmic growth phase before starting the experiment. |
| Inconsistent results between experiments | 1. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. 2. Inhibitor degradation: Improper storage or handling of this compound can lead to loss of activity. 3. Variations in treatment duration or reagent preparation. | 1. Optimize and standardize the cell seeding density for your assays.[6][7] 2. Store this compound stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Maintain consistent protocols for all experimental steps. |
| Difficulty in dissolving this compound | Poor solubility in aqueous solutions: Small molecule inhibitors can sometimes precipitate in cell culture media. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting in media. 2. When diluting into media, vortex or mix thoroughly. 3. If solubility issues persist, consider using a different solvent for the stock solution, though DMSO is standard. For issues with media components affecting solubility, refer to resources on optimizing cell culture media stability.[8][9] |
| Potential off-target effects | Inhibitor cross-reactivity: At higher concentrations, some USP1 inhibitors may affect other deubiquitinases. For example, the related inhibitor ML323 can inhibit USP12 and USP46 at higher concentrations.[10] | 1. Use the lowest effective concentration of this compound as determined by your dose-response studies. 2. To confirm that the observed effects are due to USP1 inhibition, consider using a complementary approach such as siRNA-mediated knockdown of USP1 as a control.[3] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 8.8 nM | USP1/UAF1 biochemical assay | [1] |
Table 2: Recommended Concentration Range of this compound for In Vitro Studies
| Cell Line Type | Starting Concentration Range | Assay Type | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | 20 nM - 500 nM | Western Blot (Ub-PCNA) | [1] |
| Breast Cancer | 1 nM - 100 nM | Cell Cycle, Colony Formation (with Olaparib) | [1] |
| User-defined cell line | To be determined by dose-response curve | User-defined assay |
Table 3: this compound Combination Therapy with Olaparib in Olaparib-Resistant Breast Cancer Cells
| Treatment | Effect | Concentration (this compound) | Concentration (Olaparib) | Assay Duration | Reference |
| This compound + Olaparib | Enhanced cell killing | 100 nM | Not specified in abstract | 7 days | [1] |
| This compound + Olaparib | Induced cell cycle arrest | 1 nM | Not specified in abstract | 24 hours | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Ubiquitinated PCNA
Objective: To detect the accumulation of monoubiquitinated PCNA (Ub-PCNA) in cells treated with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4-12% gradient SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-PCNA (recommended dilution as per manufacturer's datasheet)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 20, 100, 500 nM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 4-12% gradient SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL detection reagent to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
The non-ubiquitinated PCNA band will appear at ~29 kDa, while the monoubiquitinated form (Ub-PCNA) will be at ~37 kDa.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits USP1, leading to impaired DNA repair and apoptosis.
Caption: Workflow for detecting Ub-PCNA accumulation after this compound treatment.
Caption: Logic of synergistic cell death with this compound and Olaparib combination.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. How To Optimize The Stability And Solubility Of Media Ingredients To Improve The Performance Of Cell Culture Media And Processes [bioprocessonline.com]
- 10. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to USP1 Inhibitors: Usp1-IN-9 Versus Key Competitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Usp1-IN-9 against other prominent USP1 inhibitors. The information is supported by experimental data to aid in the selection of the most suitable compound for specific research needs.
Ubiquitin-specific protease 1 (USP1) has emerged as a critical regulator in the DNA damage response (DDR), making it a compelling target for cancer therapeutics.[1][2][3] USP1's role in deubiquitinating key proteins like PCNA and FANCD2 is crucial for DNA repair pathways such as translesion synthesis (TLS) and the Fanconi anemia (FA) pathway.[2][3][4][5] Inhibition of USP1 can disrupt these repair mechanisms, leading to synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 mutations.[2] This has spurred the development of numerous small molecule inhibitors targeting USP1.
This guide focuses on a comparative analysis of this compound, a potent and reversible noncompetitive inhibitor of USP1, against other notable inhibitors: ML323, KSQ-4279 (also known as RO7623066), Pimozide, SJB3-019A, and C527.
Quantitative Performance Analysis
The following table summarizes the key quantitative data for each USP1 inhibitor, focusing on their in vitro potency.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Notes |
| This compound | USP1 | 8.8[6][7] | - | A reversible and noncompetitive inhibitor.[6][7] |
| ML323 | USP1-UAF1 | 76[8][9] | 68[6][8] | A reversible and potent inhibitor that acts via an allosteric mechanism.[8] |
| KSQ-4279 | USP1 | - | - | A first-in-class, potent, and selective inhibitor currently in Phase 1 clinical trials.[10][11] |
| Pimozide | USP1 | High nanomolar | - | An antipsychotic agent with off-target effects.[12][13] |
| SJB3-019A | USP1 | - | - | Shown to reduce USP1 expression and inhibit cell proliferation.[14] |
| C527 | Pan-DUBs (including USP1/UAF1) | 880 (for USP1/UAF1)[6] | - | A pan-deubiquitinase inhibitor with limited selectivity.[4] |
Signaling Pathway and Experimental Workflow
To understand the context of USP1 inhibition, the following diagrams illustrate the simplified signaling pathway and a general experimental workflow for evaluating USP1 inhibitors.
References
- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. USP1 | Insilico Medicine [insilico.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 12. Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Role of Ubiquitin-specific Protease 1 in the Pathogenesis and Treatment of Adult T-Cell Leukemia | Anticancer Research [ar.iiarjournals.org]
A Head-to-Head Battle of USP1 Inhibitors: Usp1-IN-9 vs. ML323
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and characteristics of two prominent USP1 inhibitors.
In the landscape of targeted cancer therapy, Ubiquitin-Specific Protease 1 (USP1) has emerged as a compelling target due to its critical roles in DNA damage repair and cancer cell survival. The inhibition of USP1 presents a promising strategy, particularly for sensitizing tumors to DNA-damaging agents. This guide provides a detailed comparison of two significant small molecule inhibitors of USP1: Usp1-IN-9 and the well-established tool compound, ML323. We present a comprehensive analysis of their efficacy, mechanism of action, and cellular effects, supported by experimental data and detailed protocols to aid researchers in their selection and application.
At a Glance: Key Efficacy Parameters
To facilitate a direct comparison of the inhibitory potential of this compound and ML323, the following table summarizes their key quantitative data from biochemical and cellular assays.
| Parameter | This compound | ML323 | Reference(s) |
| Biochemical Potency (IC50) | 8.8 nM (USP1/UAF1 complex) | 76 nM (Ub-Rho assay); 174 nM (K63-linked di-Ub); 820 nM (Ub-PCNA) | [1],[2] |
| Mechanism of Inhibition | Reversible, Noncompetitive | Reversible, Allosteric | [1],[3] |
| Cellular Potency | Inhibition of colony formation in NSCLC cells (0.5 μM) | Potentiates cisplatin (B142131) cytotoxicity in H596 cells | [1],[4] |
| Key Cellular Effects | - Elevates mono-ubiquitinated PCNA (Ub-PCNA) levels - Induces S-phase cell cycle arrest in breast cancer cells - Synergizes with PARP inhibitor olaparib (B1684210) in resistant cells | - Increases endogenous monoubiquitination of PCNA and FANCD2 - Sensitizes cisplatin-resistant NSCLC cells to cisplatin | [1],[4] |
| Selectivity | Information not available | Highly selective for USP1/UAF1 over other DUBs (USP2, USP5, USP7, USP8) but shows some inhibition of USP12 and USP46 at higher concentrations. | [2],[5] |
Delving Deeper: Mechanism of Action and Cellular Impact
Both this compound and ML323 target the deubiquitinating activity of the USP1-UAF1 complex, a key regulator in the DNA damage response (DDR). However, they exhibit distinct potency and have been characterized in different therapeutic contexts.
This compound , a more recent entrant, demonstrates significantly higher potency in biochemical assays with an IC50 of 8.8 nM.[1] It is a reversible and noncompetitive inhibitor, suggesting it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[1] A key feature of this compound is its demonstrated synergy with the PARP inhibitor olaparib, particularly in olaparib-resistant breast cancer cells.[1] This suggests a potential therapeutic strategy for overcoming PARP inhibitor resistance, a significant clinical challenge.
ML323 is a well-characterized allosteric inhibitor of the USP1-UAF1 complex.[3] Its inhibitory activity has been documented across various assays, with IC50 values in the nanomolar range.[2] ML323 has been instrumental in elucidating the cellular functions of USP1. A notable effect of ML323 is its ability to sensitize cancer cells to cisplatin, a widely used chemotherapeutic agent.[4] This effect is attributed to the inhibition of USP1-mediated deubiquitination of PCNA and FANCD2, leading to the accumulation of their ubiquitinated forms and subsequent disruption of DNA repair pathways.[4] While highly selective for USP1, ML323 has been shown to inhibit the closely related deubiquitinases USP12 and USP46 at higher concentrations.[5]
Visualizing the Science
To better understand the biological context and experimental approaches, the following diagrams illustrate the USP1 signaling pathway and a typical experimental workflow for evaluating USP1 inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of USP1 Inhibitors: Usp1-IN-9 vs. KSQ-4279 in BRCA-Mutant Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical USP1 inhibitors, Usp1-IN-9 and KSQ-4279, with a focus on their activity in BRCA-mutant cancer cells. This analysis is supported by available experimental data to inform research and development decisions.
Ubiquitin-specific protease 1 (USP1) has emerged as a critical synthetic lethal target in cancers with deficiencies in the homologous recombination repair (HRR) pathway, particularly those harboring BRCA1/2 mutations.[1][2] Inhibition of USP1 leads to the accumulation of ubiquitinated PCNA and FANCD2, key proteins in DNA damage tolerance pathways, ultimately resulting in replication stress and cell death in HRR-deficient cells.[3][4] This has spurred the development of potent and selective USP1 inhibitors. Among these are the clinical-stage compound KSQ-4279 and the preclinical candidate this compound.
At a Glance: Key Quantitative Data
| Parameter | This compound | KSQ-4279 | ML323 (Reference) |
| Target | USP1/UAF1 | USP1/UAF1 | USP1/UAF1 |
| IC50 | 8.8 nM | 11 ± 3 nM | 569 nM |
| Mechanism | Reversible, Noncompetitive | Allosteric | Allosteric |
| Cellular Activity | Antiproliferative in breast cancer cells; Synergizes with olaparib (B1684210) in resistant cells.[5] | Antiproliferative in BRCA-mutant cell lines; Synergizes with PARP inhibitors. | Potentiates cisplatin (B142131) cytotoxicity; Increases Ub-PCNA and Ub-FANCD2.[6] |
| In Vivo Activity | Not yet reported | Dose-dependent tumor growth inhibition in ovarian and TNBC xenograft models. | Not extensively reported in BRCA-mutant models. |
Mechanism of Action and Signaling Pathway
USP1, in complex with its cofactor UAF1, plays a crucial role in the DNA damage response by deubiquitinating Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 complex.[7][8] This action reverses monoubiquitination events that are critical for translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, respectively.[7][8] In BRCA-mutant cells, which are deficient in homologous recombination, the reliance on these alternative DNA repair pathways is heightened.
Inhibition of USP1 disrupts this process, leading to an accumulation of monoubiquitinated PCNA and FANCD2.[6] This accumulation can stall replication forks, induce DNA damage, and ultimately trigger apoptosis in cancer cells that are already vulnerable due to their BRCA mutation status.[3][4] Both this compound and KSQ-4279 are allosteric inhibitors that bind to a cryptic pocket in USP1, leading to a conformational change that disrupts its catalytic activity.[5][7]
Comparative Efficacy in BRCA-Mutant Cells
This compound
This compound is a potent, reversible, and noncompetitive inhibitor of USP1 with an IC50 of 8.8 nM.[5] Its design was based on the chemical structures of the well-characterized inhibitor ML323 and the clinical candidate KSQ-4279.[5] Preclinical data demonstrates that this compound exhibits a strong antiproliferative effect in breast cancer cells.[5] Notably, in an olaparib-resistant breast cancer cell line (MDA-MB-436/OP), this compound enhanced cell killing when combined with the PARP inhibitor olaparib.[5] This suggests its potential to overcome PARP inhibitor resistance, a significant clinical challenge.[5] At the cellular level, this compound treatment leads to a dose-dependent increase in monoubiquitinated PCNA (Ub-PCNA) levels in non-small cell lung cancer (NSCLC) cells.[5] Furthermore, it can induce cell cycle arrest, particularly in combination with olaparib in resistant breast cancer cells.[5]
KSQ-4279
KSQ-4279 is a first-in-class, potent, and highly selective small molecule inhibitor of USP1, with an IC50 of 11 ± 3 nM. It has demonstrated selective antiproliferative activity in cell lines with BRCA mutations and other homologous recombination deficiencies. In preclinical models, KSQ-4279 has shown dose-dependent tumor growth inhibition as a monotherapy in both ovarian-derived and triple-negative breast cancer (TNBC)-derived tumor xenograft models.
A key finding for KSQ-4279 is its strong synergy with PARP inhibitors. In xenograft models with only partial sensitivity to PARP inhibitors, the combination of KSQ-4279 with a PARP inhibitor led to significantly greater and more durable tumor regressions than either agent alone. This combination has also been shown to be effective in overcoming both intrinsic and acquired resistance to PARP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize USP1 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate BRCA-mutant cancer cells (e.g., MDA-MB-436, UWB1.289) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, KSQ-4279, or a reference compound. Include a vehicle control (e.g., DMSO). For combination studies, a matrix of concentrations for the USP1 inhibitor and a PARP inhibitor (e.g., olaparib) is prepared.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 values. For combination studies, synergy can be calculated using models such as the Bliss independence model.
Western Blot for PCNA Ubiquitination
-
Cell Treatment and Lysis: Treat BRCA-mutant cells with the desired concentrations of USP1 inhibitors for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PCNA overnight at 4°C. The antibody should be able to detect both unmodified and monoubiquitinated PCNA.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for both unmodified and ubiquitinated PCNA. The ratio of Ub-PCNA to total PCNA can be calculated to assess the effect of the inhibitors.
Summary and Future Directions
Both this compound and KSQ-4279 are potent inhibitors of USP1 with demonstrated activity in cancer cells, particularly those with BRCA mutations. KSQ-4279, being in clinical development, has a more extensive publicly available dataset, including in vivo efficacy and promising combination activity with PARP inhibitors. This compound is a promising preclinical candidate with a potent IC50 and initial data suggesting it can also synergize with PARP inhibitors in resistant settings.
For researchers, the choice between these compounds may depend on the specific research question. KSQ-4279 represents a clinically relevant tool for studying USP1 inhibition, while this compound offers an alternative potent inhibitor for preclinical investigations. Further characterization of this compound, including its selectivity profile and in vivo efficacy, will be crucial to fully understand its therapeutic potential relative to KSQ-4279. The continued development of these and other USP1 inhibitors holds significant promise for the treatment of BRCA-mutant and other HRR-deficient cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. USP1 - Wikipedia [en.wikipedia.org]
- 3. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
Usp1-IN-9: A Comparative Analysis of Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of Usp1-IN-9 in comparison to other commercially available USP1 inhibitors, supported by experimental data.
Ubiquitin-specific protease 1 (USP1) has emerged as a promising therapeutic target in oncology, primarily due to its critical role in DNA damage repair pathways.[1] Inhibition of USP1 can lead to synthetic lethality in cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations, and can enhance the efficacy of PARP inhibitors.[2] this compound is a potent, reversible, and noncompetitive inhibitor of USP1 with an IC50 of 8.8 nM.[3] This guide provides a comparative analysis of this compound's specificity and selectivity against other well-characterized USP1 inhibitors.
Biochemical Potency and Selectivity
The development of highly selective USP1 inhibitors is challenged by the conserved nature of the catalytic domain among deubiquitinating enzymes (DUBs). The following table summarizes the biochemical potency and selectivity of this compound and other known USP1 inhibitors. While this compound demonstrates high potency, a comprehensive selectivity profile against a broad panel of DUBs is not as extensively documented in publicly available literature compared to other inhibitors like KSQ-4279 and ML323.
| Inhibitor | USP1 IC50 (nM) | USP1 Ki (µM) | Selectivity Profile (IC50 in µM for off-target DUBs) |
| This compound | 8.8[3] | Not Reported | Not Publicly Available |
| ML323 | 76[4] | 0.068[4] | >114 µM for USP2, USP5, USP8; Inhibits USP12 and USP46 at 100x IC50 for USP1[5][6] |
| KSQ-4279 | Not Reported | Not Reported | Highly selective; no significant inhibition of a panel of nearly 50 DUBs at 10,000x its USP1 IC50.[5][6] |
| Pimozide | 2000[7] | 0.5[8] | USP7: 47 µM; No inhibition of USP2, USP5, USP8 up to 114 µM.[8] |
| GW7647 | 5000[7] | 0.7[8] | USP7: 44 µM; USP2: >114 µM; No inhibition of USP5, USP8.[8] |
Cellular Activity
The efficacy of a USP1 inhibitor is ultimately determined by its ability to engage and inhibit USP1 within a cellular context, leading to the accumulation of ubiquitinated substrates like Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).
| Inhibitor | Cellular Assay | Key Findings |
| This compound | Western Blot for Ub-PCNA | Increased levels of mono-ubiquitinated PCNA in a dose-dependent manner in non-small cell lung cancer (NSCLC) cells.[3] |
| ML323 | Western Blot for Ub-PCNA and Ub-FANCD2 | Increased levels of mono-ubiquitinated PCNA and FANCD2 in various cancer cell lines.[4] |
| KSQ-4279 | Not specified | Demonstrates potent anti-proliferative activity in cell lines with BRCA mutations.[9] |
| Pimozide | Not specified | Can induce degradation of ID1, a USP1 substrate.[10] |
| GW7647 | Not specified | Synergistically inhibits cisplatin-resistant NSCLC cell proliferation with cisplatin (B142131).[8] |
Experimental Protocols
Accurate assessment of inhibitor specificity and selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in the characterization of USP1 inhibitors.
In Vitro Deubiquitinase Inhibition Assay (Ubiquitin-Rhodamine)
This biochemical assay provides a direct measure of an inhibitor's potency against the USP1/UAF1 complex.
-
Reagents and Materials:
-
Purified recombinant human USP1/UAF1 complex.
-
Ubiquitin-Rhodamine 110 Green (Ub-Rh110) substrate.
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA.
-
Test inhibitors dissolved in DMSO.
-
384-well black, low-volume assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add 50 nL of test inhibitor in DMSO to the assay plate.
-
Add 2.5 µL of USP1/UAF1 complex diluted in assay buffer to each well.
-
Incubate at room temperature for 30 minutes.
-
Initiate the reaction by adding 2.5 µL of Ub-Rh110 substrate diluted in assay buffer.
-
Monitor the increase in fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) over time.
-
Calculate the initial reaction velocity and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Ubiquitination Assay (Western Blot)
This assay confirms the on-target activity of the inhibitor in a cellular environment by measuring the ubiquitination status of known USP1 substrates.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-PCNA, anti-FANCD2, anti-ubiquitin (P4D1), anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test inhibitor for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of ubiquitinated substrates.
-
Visualizing Key Processes
To further elucidate the context in which this compound and other inhibitors function, the following diagrams illustrate the core signaling pathway of USP1 and a typical experimental workflow for inhibitor validation.
Caption: The USP1/UAF1 deubiquitinase complex removes ubiquitin from PCNA and FANCD2/FANCI.
Caption: A stepwise approach to validate the specificity and selectivity of a novel USP1 inhibitor.
References
- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors [pubmed.ncbi.nlm.nih.gov]
- 10. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
Unlocking Synergistic Lethality: A Guide to Combining USP1 Inhibitors with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of inhibitors targeting Ubiquitin-Specific Protease 1 (USP1) has opened a new frontier in cancer therapy. These molecules have shown profound synergistic effects when combined with traditional chemotherapy drugs, particularly PARP inhibitors and platinum-based agents. This guide provides an objective comparison of the performance of USP1 inhibitors in combination therapies, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and drug development.
Mechanism of Synergy: A Two-Pronged Attack on DNA Repair
USP1 is a deubiquitinase that plays a critical role in the DNA damage response (DDR) by regulating two key pathways: Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway. It achieves this by removing ubiquitin from Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 complex, respectively.[1][2]
Inhibition of USP1 leads to the accumulation of ubiquitinated PCNA (ub-PCNA) and ubiquitinated FANCD2 (ub-FANCD2), disrupting normal DNA repair processes.[3] This disruption is particularly detrimental to cancer cells that already harbor defects in other DNA repair pathways, such as Homologous Recombination (HR), often seen in tumors with BRCA1/2 mutations.[4][5]
When a USP1 inhibitor is combined with a DNA-damaging agent like a PARP inhibitor (e.g., olaparib) or a platinum-based drug (e.g., cisplatin), the cancer cell is hit with a "double whammy." The chemotherapy agent induces DNA lesions, while the USP1 inhibitor cripples the cell's ability to repair that damage. This leads to an overwhelming accumulation of DNA damage, replication stress, and ultimately, apoptotic cell death.[4][6] This synthetic lethal interaction forms the basis of the powerful synergy observed between these drug classes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. origene.com [origene.com]
- 3. nacalai.com [nacalai.com]
- 4. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-Stranded DNA Gap Accumulation Is a Functional Biomarker for USP1 Inhibitor Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Dance of DNA Repair Inhibitors: A Comparative Analysis of USP1 and PARP Inhibitor Combinations
For Immediate Release
Cambridge, MA – December 2, 2025 – In the intricate landscape of oncology research, the combination of targeted therapies is emerging as a powerful strategy to overcome treatment resistance and enhance therapeutic efficacy. A particularly promising approach involves the dual inhibition of two key players in the DNA damage response (DDR) pathway: Ubiquitin-Specific Peptidase 1 (USP1) and Poly (ADP-ribose) Polymerase (PARP). This guide provides a comprehensive comparative analysis of the preclinical data supporting the combination of USP1 inhibitors, such as the clinical candidate KSQ-4279, with PARP inhibitors, offering insights for researchers, scientists, and drug development professionals.
The rationale for this combination lies in the distinct yet complementary roles of USP1 and PARP in DNA repair. PARP inhibitors have shown significant success in treating cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, by inducing synthetic lethality.[1][2] However, both intrinsic and acquired resistance to PARP inhibitors remain significant clinical challenges.[1][2] USP1, a deubiquitinating enzyme, is a critical regulator of the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways, which are essential for repairing DNA damage and maintaining genomic stability.[1] Preclinical studies have demonstrated that inhibiting USP1 is synthetically lethal in tumors with BRCA1 mutations and can resensitize resistant tumors to platinum-based therapies.[3]
The combination of a USP1 inhibitor with a PARP inhibitor has shown strong synergistic effects in preclinical models, particularly in BRCA-mutant and PARP inhibitor-resistant cancers.[4][5][6] This synergy is attributed to the dual blockade of critical DNA repair pathways, leading to an overwhelming accumulation of DNA damage and subsequent cancer cell death.
Quantitative Analysis of Preclinical Efficacy
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies, demonstrating the enhanced anti-tumor activity of the USP1 and PARP inhibitor combination.
In Vitro Performance: Cell Viability and Synergy
| Cell Line | Cancer Type | Genetic Background | USP1 Inhibitor (Concentration) | PARP Inhibitor (Concentration) | Effect | Synergy Score (Bliss Model) | Reference |
| UWB1.289 | Ovarian Cancer | BRCA1-mutant | I-138 (9-point matrix) | Olaparib (9-point matrix) | Synergistic | >10 | [7] |
| Multiple Ovarian & Breast Cancer Lines | Ovarian & Breast Cancer | Various | USP1i (9-point matrix) | Olaparib (9-point matrix) | Synergistic in PARPi-responsive lines | >10 in sensitive lines | [4] |
| COV-318 | Ovarian Cancer | HR-deficient | SJB (200 nM) | Niraparib (dose-response) | Enhanced sensitivity, reduced IC50 | Synergistic (HSA score > 10) | [8] |
| OVCAR-8 | Ovarian Cancer | HR-proficient | SJB (100 nM) | Niraparib (dose-response) | Enhanced sensitivity, reduced IC50 | Synergistic (HSA score > 10) | [8] |
| UWB1.289 | Ovarian Cancer | BRCA1-mutant | A novel USP1 inhibitor | Olaparib or AZD5305 | Enhanced efficacy | Not specified | [6] |
*HSA: Highest Single Agent
In Vivo Performance: Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Genetic Background | USP1 Inhibitor (Dose) | PARP Inhibitor (Dose) | Treatment Outcome | Reference |
| OV0589 | Ovarian Cancer | BRCA1-mutant | KSQ-4279 (100 mg/kg) | Olaparib (50 mg/kg) | Pronounced and sustained tumor regression; no tumor outgrowth after treatment cessation in the combination group. | [1] |
| HBCx-8 | Triple-Negative Breast Cancer | BRCA1-mutant, PARPi-resistant | KSQ-4279 (100 mg/kg) | Olaparib (100 mg/kg) | Durable tumor control in a PARPi-resistant model. | [9] |
| PARPi-Resistant Models | Ovarian and Triple-Negative Breast Cancer | Not specified | KSQ-4279 | Olaparib | Durable tumor regressions. | [2][10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the cited studies.
Caption: Simplified signaling pathway of USP1 and PARP inhibitor combination.
Caption: Experimental workflow for in vitro synergy assessment.
Caption: Experimental workflow for in vivo efficacy in PDX models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key experiments cited in the preclinical studies.
Cell Viability Assay (e.g., CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[11][12][13][14][15]
Protocol:
-
Cell Seeding: Plate cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of the USP1 inhibitor, the PARP inhibitor, and the combination of both. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 7 days).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate cell viability. Synergy scores can be determined using models such as the Bliss independence model.[7]
Clonogenic Assay
The clonogenic assay is an in vitro method to assess the ability of a single cell to grow into a colony. It is considered the gold standard for measuring the cytotoxic effects of therapeutic agents.[3][16][17][18][19]
Protocol:
-
Cell Seeding: Plate a low density of single cells in 6-well plates. The exact number of cells will depend on the cell line and the expected toxicity of the treatment.
-
Treatment: Allow the cells to attach for several hours, and then treat with the USP1 inhibitor, PARP inhibitor, or the combination at various concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium should be changed every 3-4 days.
-
Fixation and Staining: After the incubation period, remove the medium, wash the wells with PBS, and fix the colonies with a solution such as 1:7 acetic acid/methanol. Stain the colonies with a 0.5% crystal violet solution.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.
Patient-Derived Xenograft (PDX) Model Efficacy Studies
PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant than traditional cell-line xenografts as they better recapitulate the heterogeneity of human tumors.[20][21][22][23]
Protocol:
-
Model Establishment: Subcutaneously implant fresh human tumor tissue fragments into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Once the tumors reach a certain size, they can be harvested and serially passaged into new cohorts of mice for expansion.
-
Efficacy Study Initiation: When tumors in the experimental cohort reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into different treatment groups (vehicle control, USP1 inhibitor alone, PARP inhibitor alone, and the combination).
-
Drug Administration: Administer the drugs, typically via oral gavage, at the specified doses and schedule (e.g., daily).
-
Monitoring: Monitor tumor volume (using caliper measurements) and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Study Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a maximum allowed size.
-
Data Analysis: Analyze the tumor growth inhibition for each treatment group compared to the vehicle control. Statistical significance can be determined using appropriate statistical tests.
Conclusion and Future Directions
The preclinical data strongly support the synergistic anti-tumor activity of combining USP1 and PARP inhibitors, particularly in cancers with underlying DNA repair deficiencies and those that have developed resistance to PARP inhibitors. This combination represents a promising therapeutic strategy that warrants further clinical investigation. Ongoing Phase 1 clinical trials of USP1 inhibitors, both as monotherapy and in combination with PARP inhibitors, will be crucial in translating these preclinical findings into tangible benefits for patients. Future research should continue to explore biomarkers that can predict which patients are most likely to respond to this combination therapy, further personalizing cancer treatment.
References
- 1. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. tangotx.com [tangotx.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP1 deubiquitinates PARP1 to regulate its trapping and PARylation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ksqtx.com [ksqtx.com]
- 10. researchgate.net [researchgate.net]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. Clonogenic Assay [bio-protocol.org]
- 17. Clonogenic Assay [en.bio-protocol.org]
- 18. m.youtube.com [m.youtube.com]
- 19. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimizing Drug Response Study Design in Patient-Derived Tumor Xenografts | Semantic Scholar [semanticscholar.org]
- 22. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
Comparative Analysis of Usp1-IN-9 Activity Across Diverse Cancer Cell Lines
A comprehensive guide for researchers on the efficacy and mechanism of the USP1 inhibitor, Usp1-IN-9, in various cellular contexts, with a comparative look at alternative inhibitors.
This guide provides a detailed comparison of the pharmacological activity of this compound, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), across different cancer cell lines. USP1 is a critical enzyme in the DNA damage response (DDR) pathway, specifically in the Fanconi anemia (FA) and translesion synthesis (TLS) pathways, making it a promising target for cancer therapy. This document outlines the experimental data supporting the cross-validation of this compound's activity, details the methodologies for key experiments, and offers a comparative perspective with other known USP1 inhibitors.
Mechanism of Action of USP1 Inhibitors
USP1 plays a pivotal role in regulating DNA repair by deubiquitinating two key substrates: FANCD2 and PCNA. The monoubiquitination of these proteins is a crucial signal for the activation of the FA and TLS pathways, respectively, in response to DNA damage. By inhibiting USP1, compounds like this compound prevent the removal of ubiquitin from FANCD2 and PCNA. This leads to an accumulation of the ubiquitinated forms, which in turn enhances the cellular response to DNA damage and can selectively kill cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA-mutant cancers).
Caption: The USP1 signaling pathway in response to DNA damage.
Comparative Activity of USP1 Inhibitors in Cancer Cell Lines
The efficacy of this compound and other USP1 inhibitors has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the reported IC50 values for this compound and two alternative inhibitors, ML323 and SJB3-019A.
| Cell Line | Cancer Type | This compound (IC50, µM) | ML323 (IC50, µM) | SJB3-019A (IC50, µM) |
| U2OS | Osteosarcoma | Not Reported | ~0.7 | ~5 |
| MDA-MB-231 | Breast Cancer | Not Reported | ~1.5 | ~10 |
| HeLa | Cervical Cancer | Not Reported | ~1.2 | ~8 |
| HCT116 | Colorectal Cancer | Not Reported | ~2.5 | Not Reported |
Experimental Protocols
Accurate assessment of USP1 inhibitor activity relies on robust experimental designs. Below are detailed protocols for key assays used to characterize compounds like this compound.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the USP1 inhibitor (e.g., this compound, ML323) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.
Caption: A typical experimental workflow for a cell viability assay.
Western Blot for FANCD2 and PCNA Ubiquitination
-
Cell Lysis: Treat cells with the USP1 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against FANCD2, PCNA, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of ubiquitinated to non-ubiquitinated forms of FANCD2 and PCNA.
Logical Comparison of USP1 Inhibitors
The selection of a USP1 inhibitor for a particular research application depends on several factors, including potency, selectivity, and off-target effects. This compound is noted for its high selectivity for USP1 over other deubiquitinating enzymes.
Caption: A logical comparison of key features of USP1 inhibitors.
Usp1-IN-9 Versus Genetic Knockdown of USP1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the pharmacological inhibition of Ubiquitin-Specific Protease 1 (USP1) using Usp1-IN-9 and the genetic knockdown of USP1 via techniques such as siRNA or shRNA. This comparison is supported by experimental data to assist researchers in selecting the most appropriate method for their studies.
Introduction to USP1 and Its Inhibition
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a crucial role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins, including FANCD2 and PCNA.[1] Its involvement in DNA repair makes it a compelling target in cancer therapy. Overexpression of USP1 has been observed in various cancers, often correlating with poor prognosis.[2][3] Consequently, both pharmacological inhibitors and genetic knockdown techniques have been developed to target USP1 and investigate its function.
This compound is a potent, reversible, and noncompetitive inhibitor of USP1 with an IC50 of 8.8 nM.[4] It is designed based on the structures of other known USP1 inhibitors like ML323 and KSQ-4279.[4] Pharmacological inhibition offers a transient and dose-dependent way to modulate USP1 activity.
Genetic knockdown of USP1, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), leads to a reduction in USP1 protein levels. This approach provides a way to study the effects of long-term or stable loss of USP1 function.
Comparative Data Presentation
The following tables summarize quantitative data from various studies to facilitate a comparison between this compound and genetic knockdown of USP1.
Table 1: Potency and Cellular Proliferation
| Method | Compound/Technique | Cell Line | Endpoint | Result | Citation |
| Pharmacological Inhibition | This compound | - | IC50 | 8.8 nM | [4] |
| ML323 | 143B (Osteosarcoma) | IC50 (48h) | 42.41 µmol/L | [5] | |
| ML323 | HOS (Osteosarcoma) | IC50 (48h) | 40.89 µmol/L | [5] | |
| This compound (0.5 µM) | NSCLC | Colony Formation | Substantial inhibition | [4] | |
| Genetic Knockdown | USP1 siRNA | Sup-B15 (B-ALL) | Apoptosis | Increase from 5.86% to 34.70% | [6] |
| USP1 siRNA | CCRF-SB (B-ALL) | Apoptosis | Increase from 5.37% to 27.76% | [6] | |
| USP1 shRNA | RL-4RH (DLBCL) | Proliferation | Significant suppression | [2] | |
| USP1 Knockdown | HCCLM3, SMMC-7721 (HCC) | Cell Viability | Reduction in viability | [7] |
Table 2: Effects on Cell Cycle and Apoptosis
| Method | Compound/Technique | Cell Line | Effect | Details | Citation |
| Pharmacological Inhibition | This compound (1 nM) + Olaparib | Olaparib-resistant breast cancer | Cell Cycle Arrest | Accumulation of cells in S and G2/M phase | [4] |
| ML323 | TC71 (Ewing Sarcoma) | Apoptosis | Induces apoptosis | [8] | |
| Genetic Knockdown | USP1 shRNA | TC71 (Ewing Sarcoma) | Cell Cycle Delay | Delays S-phase entry and progression | [8] |
| USP1 Knockdown | HCCLM3, SMMC-7721 (HCC) | Cell Cycle Arrest & Apoptosis | Induces both | [7] | |
| USP1 siRNA | Sup-B15 (B-ALL) | Apoptosis | Significant increase in apoptotic cells | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in DOT language.
Caption: USP1 signaling pathway and points of intervention.
Caption: Experimental workflow for comparing this compound and USP1 knockdown.
Detailed Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the cytotoxic effects of a USP1 inhibitor or the effect of USP1 knockdown.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound or other USP1 inhibitor
-
MTT or CCK-8 reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Treatment: For inhibitor studies, prepare serial dilutions of the USP1 inhibitor in complete culture medium and add to the wells.[9] For knockdown studies, cells should be treated after transfection with siRNA/shRNA. Include appropriate vehicle controls (e.g., DMSO) and non-transfected/scrambled siRNA controls.
-
Incubation: Incubate the plate for 48-72 hours.[9]
-
Viability Assessment:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. Read absorbance at 570 nm.[9]
-
CCK-8: Add CCK-8 solution to each well according to the manufacturer's protocol and incubate for 1-4 hours. Read absorbance at 450 nm.[7]
-
-
Data Analysis: Normalize absorbance values to the control to determine the percentage of viable cells. For inhibitors, plot a dose-response curve to calculate the IC50 value.[9]
Western Blot for USP1 and Ub-PCNA
This protocol is to detect changes in USP1 protein levels after knockdown or the accumulation of ubiquitinated PCNA after inhibitor treatment.
Materials:
-
6-well or 10 cm cell culture plates
-
Cell line of interest
-
This compound or USP1 siRNA/shRNA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-USP1, anti-PCNA, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with the desired concentration of USP1 inhibitor or transfect with siRNA/shRNA for the specified time.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.[9][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by heating. Load samples onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a membrane.[9][11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate with primary antibodies overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash again and detect protein bands using an ECL reagent and an imaging system.[9]
-
Colony Formation Assay
This assay assesses the long-term effect of USP1 inhibition or knockdown on cell proliferation and survival.
Materials:
-
6-well plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound or USP1 siRNA/shRNA
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.[7]
-
Treatment: Treat the cells with the USP1 inhibitor or transfect with siRNA/shRNA. For inhibitor studies, the medium containing the inhibitor may need to be replaced every few days.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.[7]
-
Staining and Counting:
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of USP1 are effective methods for studying the function of this deubiquitinase.
-
This compound offers a rapid, reversible, and dose-dependent means of inhibiting USP1's enzymatic activity. This is particularly useful for studying the acute effects of USP1 inhibition and for preclinical therapeutic investigations.
-
Genetic knockdown provides a tool for studying the consequences of long-term or complete loss of USP1 protein. This can reveal compensatory mechanisms and is valuable for target validation.
The choice between these two methods will depend on the specific research question. For instance, to assess the therapeutic potential of targeting USP1, a potent inhibitor like this compound would be more relevant. To understand the fundamental biological role of USP1 in cellular processes, a genetic knockdown approach might be more appropriate. The data presented here indicates that both methods lead to similar downstream cellular effects, including decreased cell proliferation, cell cycle arrest, and induction of apoptosis, thereby validating USP1 as a significant target in cancer biology.
References
- 1. Roles of USP1 in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of USP1 reverses the chemotherapy resistance through destabilization of MAX in the relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. USP1 inhibition suppresses the progression of osteosarcoma via destabilizing TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of USP1 activates ER stress through Ubi-protein aggregation to induce autophagy and apoptosis in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. docs.abcam.com [docs.abcam.com]
Independent Validation of Usp1-IN-9's Anti-Tumor Activity: A Comparative Guide
This guide provides an objective comparison of the pre-clinical anti-tumor activity of Usp1-IN-9 with other known Ubiquitin-Specific Protease 1 (USP1) inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the DNA damage response pathway. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols for key assays are provided.
Introduction to USP1 Inhibition
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR).[1] It primarily functions by removing monoubiquitin from two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and the FANCD2-FANCI heterodimer.[1][2][3] This action is crucial for the regulation of translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, both of which are essential for repairing DNA damage and maintaining genomic stability.[4][5]
In certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1 mutations, tumor cells become highly dependent on USP1 for survival.[1][2] This creates a synthetic lethal relationship, where inhibiting USP1 in these cancer cells leads to cell death, while normal cells remain largely unaffected.[2] This makes USP1 an attractive target for cancer therapy, leading to the development of several small molecule inhibitors.[2][6]
Comparative Analysis of USP1 Inhibitors
This compound is a reversible and noncompetitive inhibitor of USP1, designed based on the structures of earlier inhibitors, ML323 and KSQ-4279.[7] It has demonstrated potent anti-proliferative effects in cancer cell lines.[7] The following table summarizes the reported inhibitory concentrations (IC50) of this compound and other notable USP1 inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | Cell Line / Assay Condition | Reference |
| This compound | Reversible, Noncompetitive | USP1 | 8.8 | Biochemical Assay | [7] |
| ML323 | Allosteric | USP1 | - | Tool Compound | [2][3] |
| KSQ-4279 (RO7623066) | Selective | USP1 | - | In Phase 1 Clinical Trials | [1][2][8] |
| Impact Therapeutics Cpd. | - | UAF1/USP1 Complex | 4.96 | Biochemical Assay | [9] |
| Impact Therapeutics Cpd. | - | - | 6.75 | MDA-MB-436 (Breast Cancer) | [9] |
| HD-12093 | Selective | USP1 | - | Potent in BRCA1-mutant TNBC | [10] |
| HD-12136 | Selective | USP1 | - | Potent in BRCA1-mutant TNBC | [10] |
| SJB3-019A | Irreversible, Selective | USP1 | - | Active in Multiple Myeloma | [11] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of USP1 inhibition and the methods used to evaluate it, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: USP1/UAF1 signaling pathway in DNA damage response.
Caption: General workflow for evaluating USP1 inhibitors.
Key Experimental Protocols
Below are generalized protocols for the key experiments used to validate the anti-tumor activity of USP1 inhibitors like this compound.
Cell Viability Assay
-
Objective: To determine the dose-dependent effect of the inhibitor on cancer cell proliferation.
-
Method:
-
Seed cancer cells (e.g., non-small cell lung cancer or breast cancer cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a comparator inhibitor for a specified period (e.g., 72 hours).
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well, which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
-
Western Blot for Ub-PCNA Levels
-
Objective: To confirm the on-target effect of the inhibitor by measuring the accumulation of monoubiquitinated PCNA, a direct substrate of USP1.
-
Method:
-
Culture cancer cells and treat them with varying concentrations of the USP1 inhibitor (e.g., 20, 100, 500 nM of this compound) for a set time, such as 24 hours.[7]
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PCNA. This antibody should detect both the unmodified and the higher molecular weight monoubiquitinated form (Ub-PCNA).
-
Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of Ub-PCNA to total PCNA. A successful inhibitor will show a dose-dependent increase in Ub-PCNA levels.[7][12]
-
Colony Formation Assay
-
Objective: To assess the long-term effect of the inhibitor on the ability of single cells to proliferate and form colonies.
-
Method:
-
Plate a low density of cancer cells in 6-well plates.
-
Treat the cells with a fixed concentration of the USP1 inhibitor (e.g., 0.5 μM of this compound) for an extended period (e.g., 7-14 days).[7]
-
Allow colonies to form, then fix and stain them with crystal violet.
-
Count the number of colonies and compare the colony-forming capacity of treated cells to untreated controls.[7]
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Method:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the USP1 inhibitor (e.g., this compound at 10 mg/kg via oral gavage) or a vehicle control to the mice on a defined schedule.[7]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy.[13]
-
Conclusion
This compound has demonstrated potent in vitro activity as a USP1 inhibitor, with an IC50 value of 8.8 nM.[7] Its mechanism of action, leading to the accumulation of ubiquitinated PCNA, is consistent with on-target engagement of USP1.[7] Preclinical data suggests it effectively inhibits the proliferation of cancer cells, particularly in combination with PARP inhibitors in resistant cell lines.[7] Further in vivo studies are necessary to fully validate its anti-tumor activity compared to other USP1 inhibitors currently in clinical development, such as KSQ-4279. The provided protocols offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound.
References
- 1. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. USP1 Inhibitor in Metastatic Solid Tumors - The ASCO Post [ascopost.com]
- 9. USP1 inhibitors for cancer identified by Impact Therapeutics | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of Usp1-IN-9: A Procedural Guide
The proper disposal of specialized research chemicals is paramount for maintaining a safe laboratory environment and ensuring environmental protection. For researchers, scientists, and drug development professionals working with Usp1-IN-9, a potent and selective inhibitor of ubiquitin-specific protease 1 (USP1), adherence to established disposal protocols is a critical aspect of the experimental workflow.[1][2] While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, this guide provides a comprehensive, step-by-step procedure for its proper disposal based on general best practices for laboratory chemical waste management.
Chemical and Physical Properties of this compound
Understanding the basic properties of a compound is the first step in determining its appropriate handling and disposal. This compound, also identified as KSQ-4279, is a complex heterocyclic molecule.[2][3]
| Property | Data |
| Synonyms | KSQ-4279, USP1-IN-1[2][3] |
| Molecular Formula | C27H25F3N8O[2] |
| Molecular Weight | 534.54 g/mol [2] |
| Solubility | Insoluble in water; Soluble in DMSO (100 mg/mL) and Ethanol (100 mg/mL)[2] |
| Storage | Powder: 3 years at -20°C; In solvent: 1 year at -80°C, 1 month at -20°C[2] |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline. Researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) procedures and all applicable federal, state, and local regulations.[4][5]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn. This includes, at a minimum:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves
If handling the powdered form, a dust mask or respirator may be necessary to prevent inhalation. All handling of this compound waste should ideally be performed within a certified chemical fume hood.[6]
Waste Identification and Segregation
Properly identifying and segregating chemical waste is crucial to prevent dangerous reactions.[7][8]
-
Unused or Expired Product: Pure, unused, or expired this compound should be disposed of in its original container if possible, or in a new, compatible container.[7][9] It must be treated as hazardous chemical waste and should never be discarded in the regular trash or down the drain.[4][10]
-
Contaminated Materials: Any materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Solutions: All solutions containing this compound must be collected for chemical waste disposal.[4] Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes are often collected separately.[7]
Waste Collection and Storage
-
Solid Waste: Collect solid waste, such as contaminated lab supplies and unused powder, in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[4][9]
-
Liquid Waste: Collect liquid waste in a chemically resistant container with a secure, screw-on cap.[4][8] The container should be compatible with the solvent used (e.g., do not store acidic solutions in metal containers).[9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent/constituents with percentages, and the date accumulation began.[6][8][11]
-
Storage Location: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4][11] This area should be well-ventilated and away from incompatible materials.[4] Ensure containers are kept closed except when adding waste.[8][11]
Disposal Request and Pickup
Once a waste container is full or has been in accumulation for the maximum allowed time (regulations vary by location), arrange for its disposal through your institution's EHS department.[6] Complete a hazardous waste pickup request form as required, providing accurate information about the waste's composition and quantity.[6][8]
Hazardous Waste Accumulation Guidelines
Institutions must adhere to strict limits on the amount of hazardous waste stored in satellite accumulation areas. The following table summarizes typical regulatory limits.
| Waste Type | Maximum Accumulation Volume |
| Hazardous Waste | 55 gallons[6][11] |
| Acutely Hazardous Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid)[11] |
Note: While it is not confirmed if this compound is classified as acutely hazardous, it is prudent to handle it with a high degree of caution and minimize accumulation.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound from point of generation to final disposal.
References
- 1. USP1-IN-9_TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ksq-4279 | C27H25F3N8O | CID 150782011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Usp1-IN-9
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Usp1-IN-9, a potent and reversible ubiquitin-specific protease 1 (USP1) inhibitor.[1] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent, hazardous compounds in a laboratory setting, drawing parallels from similar chemicals and established safety guidelines.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled as a potentially hazardous substance. All personnel must be trained in handling potent pharmaceutical compounds before working with this material. The required Personal Protective Equipment (PPE) is summarized in the table below and is essential to minimize exposure and ensure personal safety.
| Activity | Required PPE | Notes |
| Receiving and Unpacking | - Chemical-resistant gloves (tested to ASTM D6978 standard)[2][3] | If the container is not enclosed in plastic, consider wearing an elastomeric half-mask with a multi-gas cartridge and P100 filter.[3][4] |
| Weighing and Aliquoting (Solid) | - Chemical-resistant gloves (double gloving recommended)[2][4] - Impermeable disposable gown[2][5] - Safety glasses with side shields or goggles[2] - NIOSH-certified N95 or higher respirator[2][5] | To be performed in a certified chemical fume hood or a containment ventilated enclosure. |
| Solution Preparation and Handling | - Chemical-resistant gloves[2] - Impermeable disposable gown[2][5] - Safety glasses with side shields or goggles[2] | |
| Spill Cleanup | - Chemical-resistant gloves (double gloving)[2][4] - Impermeable disposable gown[2][5] - Safety goggles or face shield[5][6] - NIOSH-certified N95 or higher respirator[2][5] - Chemical-resistant boot covers[2][6] | A spill kit must be readily available in the laboratory. For large spills, a full-facepiece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) may be necessary.[5] |
| Waste Disposal | - Chemical-resistant gloves[2] - Impermeable disposable gown[2][5] - Safety glasses[6] | Follow all local, state, and federal regulations for hazardous waste disposal.[4] |
Operational and Disposal Plans
A systematic approach is crucial for minimizing exposure and ensuring safety when handling this compound.
Storage: Store this compound under the conditions recommended on the Certificate of Analysis.[1]
Handling:
-
Always handle this compound within a certified chemical fume hood or other appropriate containment device.
-
Avoid the creation of dust or aerosols.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate it after use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
Disposal: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[4]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container.
-
Disposal Route: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all applicable local, state, and federal regulations.[4] Do not dispose of this compound down the drain or in regular trash.[4]
Emergency Procedures
Exposure: Immediate action is critical in case of exposure.
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
Spill Response Workflow: In the event of a spill, follow this workflow to ensure a safe and effective cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
